molecular formula C8H5BrClFO B1343882 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone CAS No. 725743-41-9

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Cat. No.: B1343882
CAS No.: 725743-41-9
M. Wt: 251.48 g/mol
InChI Key: LTPOJPRHJHZZSM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS 725743-41-9) is a high-value α-halogenated ketone that serves as a versatile and reactive synthetic building block in organic chemistry and drug discovery. Its molecular formula is C 8 H 5 BrClFO, with a molecular weight of 251.48 . The compound is an off-white solid appearing as large crystalline needles . The core value of this compound lies in its structure, which incorporates multiple halogen atoms (bromine, chlorine, and fluorine) on a ketone backbone. Alpha-haloketones are recognized as highly reactive synthons for the combinatorial synthesis of functionalized carbo- and heterocyclic compounds, which are crucial in designing novel pharmaceuticals . The presence of the bromine atom at the alpha position makes it an excellent electrophile for nucleophilic substitution reactions, enabling researchers to easily introduce more complex functional groups . This reactivity is exploited to construct molecules with a broad spectrum of potential bioresponses . In research, this compound is primarily used as a key intermediate for constructing more complex molecular architectures. Its properties are consistent with its role as a building block; predicted physicochemical data includes a boiling point of 284.7±25.0 °C and a density of 1.673±0.06 g/cm³ . Compounds of this class are frequently employed in the development of active pharmaceutical ingredients (APIs) and other advanced materials. Halogenated ketones similar in structure have demonstrated significant antifungal activity in research settings, highlighting the potential of this chemical class in developing new therapeutic agents . Handling and Safety: This product is intended for research and development use only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

2-bromo-1-(4-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOJPRHJHZZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 725743-41-9

This technical guide provides a comprehensive overview of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, a key intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and applications.

Chemical and Physical Properties

This compound is a halogenated acetophenone derivative. Its structure, featuring a bromo, chloro, and fluoro substituent, imparts unique reactivity, making it a valuable building block in organic synthesis. The quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 725743-41-9
Molecular Formula C8H5BrClFO
Molecular Weight 251.48 g/mol
Physical Form Solid or Semi-solid or liquid
Purity Typically ≥97%
Storage Temperature 2-8°C, under inert atmosphere
InChI Key LTPOJPRHJHZZSM-UHFFFAOYSA-N

Spectral Data

Reference Spectral Data for 2-bromo-1-(4-fluorophenyl)ethanone:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of a triazole derivative, a common application in drug development.

Synthesis of this compound

The synthesis of α-bromo ketones is a well-established transformation in organic chemistry. A common method involves the bromination of the corresponding acetophenone. The following is a representative protocol adapted from the synthesis of analogous compounds.

Materials:

  • 1-(4-chloro-2-fluorophenyl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid or another suitable solvent

  • Sodium acetate (optional, as a scavenger for HBr)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chloro-2-fluorophenyl)ethanone in glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the addition is complete, continue stirring at room temperature until the starting material is consumed.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol describes a typical nucleophilic substitution reaction where the bromo group of this compound is displaced by 1,2,4-triazole.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as a base

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile as a solvent

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • To this suspension, add a solution of 1,2,4-triazole (1 equivalent) in DMF dropwise at 0°C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the triazole salt.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1 equivalent) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.[2]

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

Applications in Drug Development

This compound is a versatile intermediate primarily utilized in the synthesis of heterocyclic compounds, which are scaffolds for a wide range of biologically active molecules. Its key application lies in the development of antifungal agents, particularly triazole-based fungicides. The triazole moiety, introduced via reaction with this intermediate, is crucial for the inhibition of fungal cytochrome P450 enzymes.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway from the starting acetophenone to a triazole derivative.

Synthesis_Workflow start 1-(4-chloro-2-fluorophenyl)ethanone intermediate This compound start->intermediate Bromination product 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone intermediate->product Nucleophilic Substitution reagent1 Brominating Agent (e.g., Br2, NBS) reagent1->intermediate reagent2 1,2,4-Triazole Base (e.g., NaH) reagent2->product

Caption: Synthetic pathway for a triazole derivative.

Logical Relationship in Drug Discovery

The diagram below outlines the logical progression from the chemical intermediate to its application in the development of antifungal agents.

Drug_Discovery_Logic A This compound B Synthesis of Triazole Derivatives A->B Key Intermediate C Inhibition of Fungal Cytochrome P450 B->C Mechanism of Action D Antifungal Activity C->D Biological Effect

Caption: Role in antifungal drug discovery.

References

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative of significant interest in synthetic organic chemistry and drug discovery. Its trifunctional nature, featuring a reactive bromo-keto system, a chlorinated phenyl ring, and a fluorine substituent, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on data relevant to researchers in the pharmaceutical and chemical industries.

Chemical and Physical Properties

Table 1: General and Computed Properties of this compound

PropertyValueSource
CAS Number 725743-41-9[1][2]
Molecular Formula C₈H₅BrClFO[1]
Molecular Weight 251.48 g/mol [1]
Physical Form Solid or Semi-solid or liquid
Purity Typically ≥95%[3]
Storage Temperature 2-8°C, under inert atmosphere
InChI 1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2
InChIKey LTPOJPRHJHZZSM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)F)C(=O)CBr

Table 2: Experimentally Undetermined Physical Properties

PropertyValueNote
Melting Point Not availableData not found in public domain or supplier specifications.
Boiling Point Not availableData not found in public domain or supplier specifications.
Density Not availableData not found in public domain or supplier specifications.
Solubility Not availableExpected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate based on its structure.

Spectroscopic Data

Detailed spectroscopic data for this compound is not publicly available. However, the expected spectral characteristics can be inferred from closely related analogs. For comparison, the ¹H and ¹³C NMR data for 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(4-fluorophenyl)ethanone are presented below.

Table 3: Comparative ¹H and ¹³C NMR Data of Related Compounds (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-bromo-1-(4-chlorophenyl)ethanone 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H)190.2, 140.5, 132.2, 130.3, 129.2, 30.4[4]
2-bromo-1-(4-fluorophenyl)ethanone 8.05-8.02 (m, 2H), 7.18 (t, J = 8.6 Hz, 2H), 4.43 (s, 2H)189.8, 166.0 (d, J = 254.0 Hz), 131.7 (d, J = 9.6 Hz), 130.3 (d, J = 3.0 Hz), 116.1 (d, J = 21.6 Hz), 30.5[4]

Synthesis and Reactivity

Synthesis

A common method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone. While a specific, detailed protocol for this compound is not published, a general procedure can be adapted from the synthesis of similar compounds.[5] The synthesis would likely involve the reaction of 1-(4-chloro-2-fluorophenyl)ethanone with a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.

Synthesis_Workflow StartingMaterial 1-(4-chloro-2-fluorophenyl)ethanone Reaction Bromination StartingMaterial->Reaction BrominatingAgent Brominating Agent (e.g., Br2, NBS) BrominatingAgent->Reaction Solvent Solvent (e.g., Ether, CH2Cl2) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

A generalized workflow for the synthesis of the target compound.
Reactivity

The key reactive center of this compound is the α-bromoketone moiety. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is fundamental to its utility as a synthetic intermediate.

Reactivity_Diagram Substrate This compound Product Substituted Product Substrate->Product LeavingGroup Bromide Ion (Br-) Substrate->LeavingGroup Nucleophile Nucleophile (Nu-) Nucleophile->Substrate Nucleophilic Substitution HPLC_Workflow Sample Sample Solution in Mobile Phase Injection HPLC Injection Sample->Injection Column C18 RP Column Injection->Column Detection UV Detector Column->Detection Data Chromatogram Detection->Data

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical reactions, experimental procedures, and relevant data to support research and development in this area.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The pathway commences with the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene to produce the intermediate, 1-(4-chloro-2-fluorophenyl)ethanone. This is followed by the selective bromination of the acetyl group to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination 1-Chloro-3-fluorobenzene 1-Chloro-3-fluorobenzene Intermediate 1-(4-Chloro-2-fluorophenyl)ethanone 1-Chloro-3-fluorobenzene->Intermediate AlCl3 Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Intermediate Final_Product This compound Intermediate->Final_Product Brominating_Agent Brominating Agent (e.g., CuBr2, NBS, Pyridine hydrobromide perbromide) Brominating_Agent->Final_Product

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-chloro-2-fluorophenyl)ethanone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for the formation of carbon-carbon bonds and is employed here to synthesize the acetophenone intermediate.[1][2] The reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 1-chloro-3-fluorobenzene.

Reaction:

1-Chloro-3-fluorobenzene + Acetyl Chloride --(AlCl₃)--> 1-(4-Chloro-2-fluorophenyl)ethanone + HCl

Experimental Procedure:

  • To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent such as dichloromethane or 1,2-dichloroethane at 0-5 °C, slowly add acetyl chloride (1.1 equivalents).

  • After the formation of the acylium ion complex, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to obtain 1-(4-chloro-2-fluorophenyl)ethanone.

Step 2: Synthesis of this compound via Bromination

The second step involves the α-bromination of the ketone intermediate. Several brominating agents can be employed for this transformation, with copper(II) bromide and pyridine hydrobromide perbromide being effective options.[3][4][5]

Reaction:

1-(4-Chloro-2-fluorophenyl)ethanone + Brominating Agent --> this compound

Experimental Protocol (using Pyridine Hydrobromide Perbromide): [5]

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-chloro-2-fluorophenyl)ethanone (1.0 equivalent) in glacial acetic acid.

  • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction by TLC.[5]

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash thoroughly with water to remove any remaining acetic acid and pyridine salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Alternative Protocol (using Copper(II) Bromide): [3][4]

  • A mixture of 1-(4-chloro-2-fluorophenyl)ethanone (1.0 equivalent) and copper(II) bromide (2.0 equivalents) in a solvent mixture like ethyl acetate and chloroform is heated at reflux.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and filtered to remove copper(I) bromide.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Data Presentation

Physical and Chemical Properties
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
1-(4-Chloro-2-fluorophenyl)ethanone151982-41-1C₈H₆ClFO172.58-
This compound725743-41-9C₈H₅BrClFO251.48Solid or Semi-solid[6]
Reaction Conditions and Yields (Literature Examples for Analogous Reactions)
Starting MaterialBrominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1-(4-Bromo-3-fluorophenyl)ethanoneCopper(II) BromideEthyl Acetate601244[3]
1-(4-Bromo-3-chlorophenyl)ethanoneCopper(II) BromideEthyl Acetate80-87[4]
4-ChloroacetophenonePyridine Hydrobromide PerbromideAcetic Acid90385[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Start Step1 Step 1: Friedel-Crafts Acylation (1-Chloro-3-fluorobenzene + Acetyl Chloride) Start->Step1 Workup1 Aqueous Workup & Extraction Step1->Workup1 Purification1 Purification of Intermediate (Distillation/Chromatography) Workup1->Purification1 Intermediate 1-(4-Chloro-2-fluorophenyl)ethanone Purification1->Intermediate Step2 Step 2: Bromination Intermediate->Step2 Workup2 Precipitation & Filtration Step2->Workup2 Purification2 Recrystallization/Chromatography Workup2->Purification2 Final_Product This compound Purification2->Final_Product Analysis Characterization (NMR, MS, etc.) Final_Product->Analysis End End Analysis->End

Caption: General experimental workflow for the synthesis of the target compound.

Safety Information

  • Friedel-Crafts Acylation: This reaction is exothermic and involves corrosive and water-sensitive reagents like aluminum chloride and acetyl chloride. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction generates hydrogen chloride gas, which must be neutralized.

  • Bromination: Brominating agents are toxic and corrosive. Handle with care and avoid inhalation of vapors. The reaction should be carried out in a fume hood.

  • Solvents: Organic solvents used in the synthesis are flammable and should be handled away from ignition sources.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for more specific details and adapt the procedures as necessary for their specific laboratory conditions and scale.

References

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative. As an α-bromo ketone, its chemical structure features a highly reactive α-bromine atom adjacent to a carbonyl group, making it a potent electrophile. This reactivity is the cornerstone of its utility as a versatile synthetic intermediate in organic chemistry. It serves as a crucial building block for the synthesis of more complex molecules, particularly in the development of fine chemicals and pharmaceutical compounds, including various heterocyclic structures with potential biological activity.[1] This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its reactivity and applications.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name 2-bromo-1-(4-chloro-2-fluorophenyl)ethan-1-one[2]
CAS Number 725743-41-9[2][3]
Molecular Formula C₈H₅BrClFO[2]
Molecular Weight 251.48 g/mol Calculated
Physical Form Solid, Semi-solid, or Liquid[2]
Purity Typically ≥97%[2]
InChI Key LTPOJPRHJHZZSM-UHFFFAOYSA-N[2]
Storage Conditions 2-8°C, under inert atmosphere[2]

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the α-bromination of its corresponding acetophenone precursor, 1-(4-chloro-2-fluorophenyl)ethanone. While various brominating agents can be used, methods involving N-Bromosuccinimide (NBS) are common due to their selectivity and milder reaction conditions compared to using elemental bromine.[4]

General Experimental Protocol: α-Bromination using NBS

This protocol is a generalized method for the selective mono-bromination of substituted acetophenones and can be adapted for the specific synthesis of the title compound.[4]

Materials and Equipment:

  • 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Solvent (e.g., PEG-400 and water mixture)

  • Jacketed reaction vessel

  • Ultrasonic horn (e.g., 25 kHz) or conventional heating source

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Extraction solvent (e.g., Dichloromethane)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a jacketed reaction vessel, a mixture of 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq) and N-Bromosuccinimide (1.0 eq) is prepared in the chosen solvent system (e.g., 5 mL of PEG-400 and water).[4]

  • Reaction Conditions: The mixture is stirred and subjected to ultrasonic irradiation (e.g., 40% amplitude at 25 kHz). The temperature of the reaction is maintained, for example, at 80°C using the jacketed vessel.[4] Alternatively, conventional heating with reflux can be employed.

  • Monitoring: The reaction progress is monitored by TLC, observing the consumption of the starting acetophenone.[4]

  • Work-up and Extraction: Upon completion, the reaction mixture is cooled to room temperature. The product is extracted from the aqueous phase using an organic solvent such as dichloromethane.[4]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Characterization: The final product, this compound, is characterized using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reactivity and Potential Applications

The primary utility of this compound lies in its high reactivity, which allows for a variety of chemical transformations.

  • Nucleophilic Substitution: The α-bromine is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, making it a key intermediate in multi-step syntheses.[1]

  • Synthesis of Heterocycles: It is a valuable precursor for constructing heterocyclic compounds, which form the core of many pharmaceutical agents.[1]

  • Alkylation Agent: The compound can be used to alkylate nucleophilic species such as amines and thiols.[1]

From a drug development perspective, understanding the interaction of such compounds with biological macromolecules is crucial. Studies on the related compound 2-chloroacetophenone have shown that it readily reacts with deoxyguanosine (dG) in DNA, forming adducts.[5] However, these lesions were found to be non-mutagenic, an important consideration in assessing the toxicological profile of potential drug intermediates.[5] While acetophenone derivatives are found in nature and can exhibit a wide range of pharmacological activities, synthetic haloacetophenones are primarily valued as reactive intermediates for building more complex bioactive molecules.[6][7]

Visualized Workflows and Relationships

To clarify the processes and relationships described, the following diagrams are provided.

G cluster_reactants Starting Materials cluster_product Product SM 1-(4-chloro-2-fluorophenyl)ethanone P This compound SM->P α-Bromination NBS N-Bromosuccinimide (NBS) NBS->P

Caption: General synthesis reaction for the target compound.

A 1. Mixing of Reactants (Acetophenone + NBS in Solvent) B 2. Reaction (Ultrasonic Irradiation or Heating) A->B C 3. Monitoring (via Thin Layer Chromatography) B->C D 4. Extraction (Product transfer to organic solvent) C->D Upon Completion E 5. Purification (Solvent removal, Chromatography if needed) D->E F 6. Characterization (NMR, MS) E->F

Caption: Step-by-step experimental workflow for synthesis.

Safety Information

This compound is a reactive chemical intermediate and must be handled with appropriate safety precautions.

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Users should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

Conclusion

This compound is a key chemical intermediate whose value is defined by the reactivity of its α-bromo ketone moiety. Its utility in the synthesis of complex organic molecules, particularly heterocyclic systems, makes it an important tool for researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe application in the laboratory.

References

Technical Guide: Safety and Handling of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS No. 725743-41-9). The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Physical Properties

This compound is a halogenated acetophenone derivative. Below is a summary of its key identifiers and physical characteristics.

PropertyValueSource
CAS Number 725743-41-9Sigma-Aldrich
Molecular Formula C₈H₅BrClFOSigma-Aldrich[1]
Molecular Weight 251.48 g/mol Sigma-Aldrich[1]
Physical Form Solid or Semi-solid or liquidSigma-Aldrich[1]
Purity 97%Sigma-Aldrich[1]
InChI Key LTPOJPRHJHZZSM-UHFFFAOYSA-NSigma-Aldrich[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to understand and mitigate these risks in a laboratory setting.

Signal Word: Warning[1]

GHS Pictogram: [1]

  • GHS07: Exclamation Mark

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Below is a visual representation of the GHS classification for this chemical.

GHS_Classification cluster_product This compound cluster_hazards GHS Hazard Classification product This compound CAS: 725743-41-9 pictogram GHS07 Exclamation Mark signal_word Signal Word: Warning h_statements Hazard Statements - H302: Harmful if swallowed - H315: Causes skin irritation - H319: Causes serious eye irritation - H335: May cause respiratory irritation

Caption: GHS Hazard Profile.

Toxicological Information

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation, which may manifest as redness, itching, or inflammation.

  • Eye Irritation: Causes serious eye irritation, potentially leading to redness, pain, and damage to the eye.

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.

Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.

Due to the lack of specific LD50 and LC50 data, it is imperative to handle this compound with a high degree of caution and to prevent all direct contact.

Experimental Protocols

While specific experimental protocols for the toxicological assessment of this compound are not available, standardized OECD guidelines are typically followed for determining chemical hazards. These would include:

  • OECD Guideline 420/423: Acute Oral Toxicity (Fixed Dose Procedure or Acute Toxic Class Method).

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion.

  • OECD Guideline 405: Acute Eye Irritation/Corrosion.

  • OECD Guideline 403: Acute Inhalation Toxicity.

Researchers conducting their own assessments should refer to these established protocols.

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this chemical.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow start Handling Chemical eye_protection Eye Protection (Safety glasses with side shields or goggles) start->eye_protection hand_protection Hand Protection (Chemical-resistant gloves) start->hand_protection body_protection Body Protection (Lab coat, closed-toe shoes) start->body_protection respiratory_protection Respiratory Protection (Use in fume hood) start->respiratory_protection end Safe Handling eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Recommended PPE Workflow.

Storage Recommendations
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible substances and sources of ignition.

  • Recommended long-term storage is under an inert atmosphere at 2-8°C.[1]

First-Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spillage and Disposal

  • Spills: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling and adherence to stringent safety protocols. While comprehensive toxicological data is not widely available, the existing GHS classification indicates significant risks of irritation to the skin, eyes, and respiratory system, as well as harm if swallowed. All personnel handling this compound must be thoroughly trained in its safe use and emergency procedures.

References

A Comprehensive Technical Guide on the Physical Properties of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a versatile building block in organic synthesis. Its utility is particularly noted in the development of pharmaceutical intermediates and other fine chemicals. A thorough understanding of its physical properties is paramount for its effective handling, application in synthetic protocols, and for ensuring safety in a laboratory setting. This document provides a detailed overview of the known physical characteristics of this compound, outlines standard experimental protocols for their determination, and visualizes key informational workflows.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting and boiling points, are not consistently reported in publicly available literature.

PropertyValueCitation(s)
CAS Number 725743-41-9[1][2]
Molecular Formula C₈H₅BrClFO[1]
Molecular Weight 251.48 g/mol (calculated)[3]
Physical Form Solid, Semi-solid, or liquid[1]
Purity Typically ≥97%[1]
InChI Key LTPOJPRHJHZZSM-UHFFFAOYSA-N[1]
Storage Conditions Store in an inert atmosphere at 2-8°C[1]
Melting Point No data available
Boiling Point No data available
Density No data available
Solubility No data available
Safety and Handling

Safety is a primary concern when working with any chemical intermediate. The following data is derived from available safety data sheets.

Hazard ClassDescriptionCitation(s)
Signal Word Warning[1]
Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is sparse in the literature, the following are standard, detailed methodologies for determining its key physical properties.

Melting Point Determination
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Methodology (Capillary Method):

    • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

    • Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover or digital Mel-Temp) is used. The capillary tube is placed in the heating block.

    • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Observation: The rate of heating is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.

    • Purity Check: A sharp melting range (typically < 2°C) is indicative of high purity.

Boiling Point Determination
  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

  • Methodology (Micro Boiling Point Method):

    • Sample Preparation: A small amount of the liquid sample (approx. 0.1-0.2 mL) is placed into a small test tube (e.g., a Durham tube).

    • Apparatus: A short piece of capillary tubing (sealed at one end) is inverted and placed into the sample. The test tube is then attached to a thermometer.

    • Heating: The assembly is heated in a suitable bath (e.g., silicone oil). As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

    • Observation: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.

Density Measurement
  • Principle: Density is the mass of a substance per unit volume (ρ = m/V).

  • Methodology (Pycnometer Method):

    • Measurement 1 (Empty Pycnometer): A clean, dry pycnometer (a flask of known volume) is accurately weighed (m₁).

    • Measurement 2 (Pycnometer with Sample): The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The exterior is cleaned and dried, and it is weighed again (m₂).

    • Measurement 3 (Pycnometer with Reference): The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature. It is then weighed (m₃).

    • Calculation: The density of the sample (ρₛ) is calculated using the formula: ρₛ = [(m₂ - m₁) / (m₃ - m₁)] * ρᵣ where ρᵣ is the density of the reference liquid.

Solubility Assessment
  • Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is typically expressed as the maximum amount of solute that can be dissolved in a given amount of solvent at a specific temperature.

  • Methodology (Visual Method):

    • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, hexane) are selected.

    • Procedure: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

    • Titration: A selected solvent is added dropwise or in small, measured increments (e.g., 0.1 mL) with constant agitation (e.g., vortexing).

    • Observation: The mixture is observed for the complete disappearance of the solid phase. The solubility is qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively estimated based on the volume of solvent required for dissolution. The process should be conducted at a controlled temperature.

Visualizations

The following diagrams illustrate the logical relationships and workflows relevant to the study of this compound.

G cluster_structure Molecular Structure cluster_properties Determined Properties Structure This compound C₈H₅BrClFO MW Molecular Weight Structure->MW determines Density Density Structure->Density influences Solubility Solubility Structure->Solubility influences Atoms Atoms Carbon (C) Hydrogen (H) Bromine (Br) Chlorine (Cl) Fluorine (F) Oxygen (O) Atoms->Structure Bonds Bond Types Covalent Bonds (Single, Double) Bonds->Structure MP Melting Point MW->MP influences BP Boiling Point MW->BP influences

Caption: Logical relationship between molecular structure and physical properties.

G start Obtain Sample of This compound sds Review Safety Data Sheet (SDS) and Handling Procedures start->sds purity Purity Analysis (e.g., HPLC, NMR) mp_bp Thermal Analysis (Melting Point, Boiling Point) purity->mp_bp density Density Measurement (Pycnometer) purity->density solubility Solubility Screening (Various Solvents) purity->solubility documentation Document All Results in Laboratory Notebook mp_bp->documentation density->documentation solubility->documentation sds->purity end Complete Physicochemical Profile documentation->end

Caption: Experimental workflow for physical property characterization.

References

Spectroscopic and Synthetic Profile of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic pathway for the versatile chemical intermediate, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. This compound is of significant interest in medicinal chemistry and materials science due to its reactive nature, which allows for its use in the synthesis of a wide array of more complex molecules. While direct experimental spectroscopic data for this specific molecule is not widely available in public databases, this document presents predicted data based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-bromo-1-(4-fluorophenyl)ethanone and 2-bromo-1-(4-chlorophenyl)ethanone.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5 - 4.7Singlet2H-CH₂Br
~7.3 - 7.5Multiplet2HAromatic CH
~7.8 - 8.0Multiplet1HAromatic CH

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~30 - 35-CH₂Br
~115 - 135 (with C-F coupling)Aromatic CH
~130 - 140Aromatic C-Cl
~155 - 165 (with C-F coupling)Aromatic C-F
~190 - 195C=O

Solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group
~1700 - 1720C=O (Ketone)
~1550 - 1600C=C (Aromatic)
~1200 - 1300C-F
~700 - 800C-Cl
~600 - 700C-Br
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
~251/253/255[M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl)
~172/174[M - Br]⁺
~155[M - Br - OH]⁺ or [C₇H₄ClFO]⁺
~127[C₇H₄FO]⁺

Experimental Protocols

The following section details a proposed synthetic protocol for this compound, adapted from established methods for similar compounds.

Synthesis of this compound

This procedure involves the bromination of 1-(4-chloro-2-fluorophenyl)ethanone.

Materials:

  • 1-(4-chloro-2-fluorophenyl)ethanone

  • Bromine (Br₂)

  • Acetic acid (glacial)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 1-(4-chloro-2-fluorophenyl)ethanone in glacial acetic acid is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • The flask is cooled in an ice bath.

  • A solution of bromine in glacial acetic acid is added dropwise to the stirred solution over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction mixture is then carefully poured into ice-water and extracted with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

The following diagram illustrates the proposed synthetic workflow for the preparation of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Workup & Purification Reactant1 1-(4-chloro-2-fluorophenyl)ethanone Reaction Bromination Reactant1->Reaction Reactant2 Bromine (Br₂) Reactant2->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Quenching Quenching with Ice-Water Reaction->Quenching Extraction Extraction with Dichloromethane Quenching->Extraction Washing Washing with NaHCO₃, Water, Brine Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for the bromination of 1-(4-chloro-2-fluorophenyl)ethanone.

The logical flow for spectroscopic analysis of the synthesized compound is presented below.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Purified Product MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Sample->NMR MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate Carbon-Hydrogen Framework NMR->NMR_Data Structure Structural Confirmation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis and structural confirmation of an organic compound.

A Comprehensive Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, a halogenated acetophenone derivative of significant interest in synthetic and medicinal chemistry. This document consolidates available data on its synonyms, chemical properties, a detailed plausible synthesis protocol, and its applications as a versatile chemical intermediate.

Chemical Identity and Properties

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of more complex molecules, particularly in the pharmaceutical industry.[1] Its reactivity is largely dictated by the presence of the α-bromo ketone, which is susceptible to nucleophilic substitution, and the substituted phenyl ring.

Table 1: Synonyms and Chemical Properties of this compound

IdentifierValueReference
IUPAC Name This compound[2]
Synonym 2-bromo-1-(4-chloro-2-fluorophenyl)ethan-1-one[2]
CAS Number 725743-41-9[2]
Molecular Formula C₈H₅BrClFO[2]
Molecular Weight 251.48 g/mol [2]
Physical Form Solid or Semi-solid or liquid[2]
Purity ≥ 97%[2]
Storage Temperature 2-8°C under inert atmosphere[2]
InChI Key LTPOJPRHJHZZSM-UHFFFAOYSA-N[2]

Synthesis of this compound: An Experimental Protocol

2.1. Synthesis of the Precursor: 1-(4-chloro-2-fluorophenyl)ethanone

A plausible route to the precursor involves the Friedel-Crafts acylation of 3-chlorofluorobenzene.

2.2. α-Bromination of 1-(4-chloro-2-fluorophenyl)ethanone

This protocol is based on the bromination of substituted acetophenones using pyridine hydrobromide perbromide in acetic acid, a method that has shown high yields for compounds with similar electron-withdrawing groups.[3]

Materials:

  • 1-(4-chloro-2-fluorophenyl)ethanone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-(4-chloro-2-fluorophenyl)ethanone (5.0 mmol) in glacial acetic acid (20 mL).

  • To this solution, add pyridine hydrobromide perbromide (5.5 mmol, 1.1 equivalents).

  • Heat the reaction mixture to 90°C with constant stirring.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., petroleum ether:ethyl acetate = 5:1 v/v). The reaction is expected to be complete within 3 hours.[3]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Synthetic Workflow

The synthesis of this compound can be visualized as a two-step process: the formation of the acetophenone precursor followed by its α-bromination.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_bromination α-Bromination 3-Chlorofluorobenzene 3-Chlorofluorobenzene Precursor 1-(4-chloro-2-fluorophenyl)ethanone 3-Chlorofluorobenzene->Precursor Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl3 AcetylChloride->Precursor FinalProduct This compound Precursor->FinalProduct Bromination at 90°C BrominatingAgent Pyridine Hydrobromide Perbromide in Acetic Acid BrominatingAgent->FinalProduct

Caption: Synthetic pathway for this compound.

Applications in Research and Development

As an α-bromo ketone, this compound is a versatile intermediate for introducing the 1-(4-chloro-2-fluorophenyl)ethanone moiety into various molecular scaffolds. Its primary application lies in nucleophilic substitution reactions where the bromine atom is displaced by a wide range of nucleophiles, including amines, thiols, and carbanions.[1]

This reactivity makes it a valuable precursor for the synthesis of:

  • Heterocyclic compounds: Many biologically active molecules contain heterocyclic rings, and α-bromo ketones are common starting materials for their construction.

  • Pharmaceutical intermediates: The structural motif of this compound is found in various pharmacologically active agents. For instance, similar bromoacetophenone derivatives are used in the synthesis of kinase inhibitors and other therapeutic agents.

While no specific biological activity or involvement in signaling pathways has been directly reported for this compound itself, its utility as a synthetic intermediate suggests its potential role in the development of novel drug candidates. Further research is warranted to explore the biological properties of compounds derived from this versatile building block.

Safety Information

This compound is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation (H302, H315, H319, H335).[2] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring an α-bromine atom adjacent to a carbonyl group, makes it a highly reactive electrophile. This reactivity is pivotal for its application as a building block in the synthesis of a variety of heterocyclic compounds, which are prominent scaffolds in many pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications in drug discovery and development.

Physicochemical Properties and Commercial Availability

This compound is a solid or semi-solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[1] Several chemical suppliers offer this compound, typically with a purity of 97% or higher.

Table 1: Physicochemical Data of this compound

PropertyValueReference
CAS Number 725743-41-9[1][2]
Molecular Formula C₈H₅BrClFO[1][2]
Molecular Weight 251.48 g/mol
Physical Form Solid or Semi-solid or liquid[1]
Purity ≥ 97%[1]
Storage Temperature 2-8°C (Inert atmosphere)[1]
InChI Key LTPOJPRHJHZZSM-UHFFFAOYSA-N[1]

Table 2: Commercial Suppliers of this compound

SupplierPurity
Sigma-Aldrich97%
Ambeed, Inc.Not specified
Shanghai Jingshi Pharmaceutical Technology Co., Ltd.99%
Combi-BlocksNot specified

Synthesis of this compound: An Experimental Protocol

The primary method for synthesizing this compound is through the α-bromination of its precursor, 1-(4-chloro-2-fluorophenyl)ethanone. This reaction typically proceeds via an acid-catalyzed enol intermediate.[3] Below is a representative experimental protocol based on similar procedures for α-bromination of substituted acetophenones.[4][5]

Materials:

  • 1-(4-chloro-2-fluorophenyl)ethanone

  • Pyridine hydrobromide perbromide

  • Glacial Acetic Acid

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(4-chloro-2-fluorophenyl)ethanone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and glacial acetic acid (20 mL).[5]

  • Stir the reaction mixture at 90°C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[4]

  • Combine the organic layers and wash with water, followed by brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]

  • The crude product can be further purified by recrystallization or column chromatography.

Safety Precautions:

This compound and its precursors are hazardous chemicals. Handle them with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.[6][7] The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][6]

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a logical workflow from starting materials to the final purified product. This process is illustrated in the following diagram.

G cluster_synthesis Synthesis Workflow Start Start ReactionSetup Reaction Setup: - 1-(4-chloro-2-fluorophenyl)ethanone - Pyridine hydrobromide perbromide - Acetic Acid Start->ReactionSetup Reaction α-Bromination Reaction (90°C, with stirring) ReactionSetup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup: - Extraction with Dichloromethane - Washing with Water and Brine Monitoring->Workup Upon Completion Drying Drying of Organic Phase (Anhydrous Sodium Sulfate) Workup->Drying Purification Purification: - Solvent Removal - Recrystallization/Chromatography Drying->Purification FinalProduct 2-Bromo-1-(4-chloro-2- fluorophenyl)ethanone Purification->FinalProduct G cluster_application Generalized Synthetic Application StartingMaterial This compound Reaction Hantzsch-type Imidazole Synthesis StartingMaterial->Reaction Reagents Amidine or Ammonia + Aldehyde Reagents->Reaction Product Substituted Imidazole Derivative Reaction->Product BiologicalActivity Potential Biological Activity (e.g., Antifungal, Kinase Inhibition) Product->BiologicalActivity

References

Methodological & Application

Application Notes: Synthesis of Novel Triazole Antifungals from 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel triazole-based antifungal agents using 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone as a key starting material. Two distinct synthetic routes are presented, enabling the generation of both 1,2,3-triazole and 1,2,4-triazole derivatives, which are classes of compounds known for their potent antifungal activities. The protocols are designed to be clear, concise, and reproducible for researchers in the fields of medicinal chemistry and drug discovery.

Introduction

Triazole-containing compounds are a cornerstone of modern antifungal therapy. Their mechanism of action primarily involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell membrane permeability, impaired cell growth, and ultimately, fungal cell death. The emergence of drug-resistant fungal strains necessitates the development of new and effective antifungal agents. The versatile triazole scaffold continues to be a promising platform for the design of novel therapeutics. This document outlines the synthesis of new triazole derivatives incorporating the 4-chloro-2-fluorophenyl moiety, a common feature in several clinically used antifungal drugs.

Synthetic Workflow Overview

The synthesis of the target triazole antifungals from this compound can be achieved through two primary routes, as depicted in the workflow diagram below. Route 1 involves a two-step process to generate 1,2,3-triazole derivatives via an azide intermediate and subsequent cycloaddition. Route 2 is a direct one-step synthesis of 1,2,4-triazole derivatives through nucleophilic substitution.

Synthesis_Workflow cluster_0 Route 1: 1,2,3-Triazole Synthesis cluster_1 Route 2: 1,2,4-Triazole Synthesis start This compound azidation Step 1: Azidation start->azidation substitution Nucleophilic Substitution (with 1,2,4-triazole) start->substitution azide_intermediate 2-Azido-1-(4-chloro-2-fluorophenyl)ethanone azidation->azide_intermediate cycloaddition Step 2: [3+2] Cycloaddition (with alkyne) azide_intermediate->cycloaddition triazole_123 1,2,3-Triazole Derivative cycloaddition->triazole_123 antifungal_testing Antifungal Activity Testing triazole_123->antifungal_testing Biological Evaluation triazole_124 1,2,4-Triazole Derivative substitution->triazole_124 triazole_124->antifungal_testing

Caption: Overall workflow for the synthesis and evaluation of triazole antifungals.

Route 1: Synthesis of 1-(4-chloro-2-fluorophenyl)-1,2,3-triazole Derivatives

This route proceeds through the formation of a key azide intermediate, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to generate the 1,2,3-triazole ring.

Experimental Protocol 1.1: Synthesis of 2-Azido-1-(4-chloro-2-fluorophenyl)ethanone

This protocol describes the conversion of the starting bromo-ketone to the corresponding azido-ketone.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (5.0 mmol) in 30 mL of acetone.

  • To this solution, add sodium azide (15.0 mmol, 3.0 equivalents).

  • Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetone under reduced pressure using a rotary evaporator.

  • To the crude residue, add 30 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Azido-1-(4-chloro-2-fluorophenyl)ethanone as a crude product, which can be used in the next step without further purification.

Experimental Protocol 1.2: Synthesis of 1,4-disubstituted 1-(4-chloro-2-fluorophenyl)-1,2,3-triazoles via CuAAC

This protocol details the cycloaddition reaction between the synthesized azido-ketone and a terminal alkyne.

Materials:

  • 2-Azido-1-(4-chloro-2-fluorophenyl)ethanone

  • Terminal alkyne (e.g., phenylacetylene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Acetone

  • Deionized water

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-Azido-1-(4-chloro-2-fluorophenyl)ethanone (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in 5 mL of acetone.

  • In a separate vial, prepare a solution of sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) in 5 mL of deionized water.

  • Add the aqueous solution of sodium ascorbate and copper sulfate to the acetone solution of the azide and alkyne.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction by TLC.

  • After completion, add 20 mL of deionized water to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate) to afford the pure 1,2,3-triazole derivative.

Caption: Reaction scheme for the synthesis of 1,2,3-triazole derivatives.

Route 2: Synthesis of 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This route provides a direct method for the synthesis of 1,2,4-triazole derivatives through a nucleophilic substitution reaction.

Experimental Protocol 2.1: Direct Synthesis of 1,2,4-Triazole Derivative

Materials:

  • This compound

  • 1,2,4-Triazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-water bath

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Round-bottom flask (100 mL) with a nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • To a 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add 20 mL of anhydrous DMF to the flask and cool the suspension to 0 °C in an ice-water bath.

  • Slowly add a solution of 1,2,4-triazole (1.2 equivalents) in 10 mL of anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in 10 mL of anhydrous DMF dropwise.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into 100 mL of ice-water.

  • Acidify the aqueous mixture with 1 M HCl to pH ~2-3.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate to pH ~7-8, which should precipitate the product.

  • Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude 1-(4-chloro-2-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

  • The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Reaction scheme for the synthesis of the 1,2,4-triazole derivative.

Antifungal Activity Data

The synthesized triazole derivatives are expected to exhibit antifungal activity. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for structurally related triazole compounds against common fungal pathogens. This data is provided for comparative purposes to guide the biological evaluation of the newly synthesized compounds.

Compound TypeFungal StrainRepresentative MIC (µg/mL)Reference CompoundReference MIC (µg/mL)
1,2,4-Triazole with halogenated phenyl group Candida albicans0.25 - 8Fluconazole0.5 - 4
Cryptococcus neoformans0.125 - 4Fluconazole1 - 8
Aspergillus fumigatus1 - 16Voriconazole0.25 - 1
1,2,3-Triazole with halogenated phenyl group Candida albicans2 - 32Fluconazole0.5 - 4
Cryptococcus neoformans4 - 64Fluconazole1 - 8
Aspergillus fumigatus>64Voriconazole0.25 - 1

Note: The MIC values are ranges compiled from various literature sources for compounds with similar structural motifs and are intended to be indicative. Actual MIC values for the synthesized compounds must be determined experimentally.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals exert their effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity. The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which ultimately disrupts the fungal cell membrane and inhibits fungal growth.[1][2]

MoA_Diagram Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component Triazole Triazole Antifungal Triazole->CYP51 Inhibits

Caption: Mechanism of action of triazole antifungals.

Conclusion

The protocols detailed in these application notes provide robust and versatile methods for the synthesis of novel 1,2,3- and 1,2,4-triazole antifungal candidates from the readily available starting material, this compound. Researchers can utilize these methods to generate a library of compounds for structure-activity relationship (SAR) studies to identify new leads with improved potency, broader spectrum of activity, and the potential to overcome existing drug resistance. The provided representative biological data and mechanism of action information offer a solid foundation for the subsequent evaluation and development of these promising new chemical entities.

References

Application Notes and Protocols for the Synthesis of Prasugrel Utilizing a Bromoethanone Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class of drugs. It is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, which plays a critical role in platelet activation and aggregation.[1] By blocking this receptor, Prasugrel effectively reduces the risk of thrombotic cardiovascular events, such as heart attack and stroke, in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1]

This document provides detailed application notes and experimental protocols for the synthesis of Prasugrel. The synthesis involves the key precursor, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, which condenses with a thienopyridine moiety, followed by an acetylation step to yield the final active pharmaceutical ingredient.

Note on the Precursor: The following protocols are based on the established and widely published synthesis of Prasugrel, which utilizes 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone . While the user request specified "2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone," a comprehensive literature review did not yield a synthetic route to Prasugrel using this specific precursor. It is presumed that this may be a typographical error, and thus the validated precursor is used in the subsequent sections.

Mechanism of Action of Prasugrel

Prasugrel is a prodrug that is rapidly metabolized in vivo to its active metabolite, R-138727.[2] This active metabolite irreversibly binds to the P2Y12 receptor on the surface of platelets. The binding prevents ADP from activating the receptor, thereby blocking the downstream signaling cascade that leads to platelet activation, shape change, and aggregation.[1]

Prasugrel_Mechanism_of_Action cluster_blood_vessel Blood Vessel cluster_platelet Platelet Prasugrel Prasugrel (Prodrug) Active_Metabolite Active Metabolite (R-138727) Prasugrel->Active_Metabolite Metabolism (CYP450) P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Binding Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Inhibition ADP ADP ADP->P2Y12 Blocked

Caption: Mechanism of action of Prasugrel.

Experimental Protocols

The synthesis of Prasugrel hydrochloride from 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone is a two-step process followed by salt formation. The key steps are the condensation of the bromoethanone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride to form the intermediate (desacetyl prasugrel), followed by acetylation to yield Prasugrel base.

Step 1: Synthesis of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (Desacetyl Prasugrel)

This step involves the alkylation of the secondary amine of the thienopyridine derivative with the α-bromoketone.

Protocol:

  • To a suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (10 g, 52.17 mmol) in acetonitrile (60 mL), add anhydrous potassium carbonate (14.45 g, 104.5 mmol) at 0-5 °C.[3]

  • To this cooled mixture, add 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (10.75 g, 41.8 mmol) at 0-5 °C.[3]

  • Stir the reaction mixture for 4 hours at 0-5 °C.[3]

  • Remove the inorganic salts by filtration and wash the filter cake with acetonitrile (10 mL).[3]

  • Concentrate the filtrate by distillation under vacuum at 40-45 °C to obtain the crude desacetyl prasugrel as a brown oily liquid.[3]

  • For purification, recrystallize the crude product from diisopropylether (100 mL) to afford desacetyl prasugrel as an off-white solid.[3]

Step 2: Synthesis of Prasugrel Base

This step involves the acetylation of the hydroxyl group of the enol form of the desacetyl prasugrel intermediate.

Protocol:

  • The crude or purified desacetyl prasugrel from Step 1 is treated with acetic anhydride in the presence of a base (e.g., sodium hydride or potassium carbonate) and a solvent like dimethylformamide (DMF).[3]

  • The reaction is typically stirred at a controlled temperature until completion, which can be monitored by thin-layer chromatography (TLC).[3]

  • Upon completion, the reaction is quenched, and the Prasugrel base is extracted using an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude Prasugrel base.

  • Further purification can be achieved by column chromatography.[3]

Step 3: Preparation of Prasugrel Hydrochloride

The final step is the conversion of the Prasugrel base to its hydrochloride salt to improve its stability and solubility.

Protocol:

  • Dissolve the purified Prasugrel base in a suitable solvent, such as acetone.[3]

  • Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent) dropwise to the stirred solution of Prasugrel base.

  • The Prasugrel hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.[3]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of Prasugrel hydrochloride.

Prasugrel_Synthesis_Workflow Start Start Materials: - 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone - 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl - K2CO3, Acetonitrile Step1 Step 1: Condensation (0-5 °C, 4h) Start->Step1 Filtration1 Filtration & Solvent Removal Step1->Filtration1 Intermediate Intermediate: Desacetyl Prasugrel (crude) Filtration1->Intermediate Purification1 Recrystallization (Diisopropylether) Intermediate->Purification1 Purified_Intermediate Purified Desacetyl Prasugrel Purification1->Purified_Intermediate Step2 Step 2: Acetylation (Acetic Anhydride, Base, DMF) Purified_Intermediate->Step2 Extraction Extraction & Purification (Column Chromatography) Step2->Extraction Prasugrel_Base Prasugrel Base Extraction->Prasugrel_Base Step3 Step 3: Salt Formation (HCl, Acetone) Prasugrel_Base->Step3 Filtration2 Filtration & Drying Step3->Filtration2 Final_Product Final Product: Prasugrel Hydrochloride Filtration2->Final_Product

Caption: Experimental workflow for Prasugrel synthesis.

Data Presentation

The following tables summarize the quantitative data and spectroscopic data for the key intermediate, desacetyl prasugrel.

Table 1: Quantitative Data for the Synthesis of Desacetyl Prasugrel

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl205.71052.17-
2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone257.110.7541.8-
Desacetyl Prasugrel (recrystallized)331.44.012.123.2[3]

Table 2: Spectroscopic Data for Desacetyl Prasugrel

Spectroscopic TechniqueData
IR (KBr, νmax, cm-1) 3053, 2968, 2812, 1700, 1640, 1584, 1486, 1440, 1397, 1384, 1222, 1171, 1076, 1055, 877, 845, 761, 645[3]
1H NMR (DMSO-d6, δ ppm) 7.37-7.44 (m, 1H), 7.24-7.30 (m, 1H), 6.22 (s, 1H), 4.86 (s, 1H), 4.42-4.48 (m, 1H), 3.94 (d, J = 12.0, 1H), 3.05 (d, J = 12.0, 1H), 2.96-3.00 (m, 1H), 2.36-2.42 (m, 1H), 2.24-2.32 (m, 2H), 1.62-1.67 (m, 1H), 0.83-0.93 (m, 4H)[3]
ESI-MS m/z 332 ([M + H]+)[3]

References

Application Notes and Protocols: Reaction of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of aminoketone derivatives through the reaction of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone with various primary and secondary amines. The resulting 2-amino-1-(4-chloro-2-fluorophenyl)ethanone scaffolds are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of biologically active molecules.

Introduction

α-Aminoketones are crucial building blocks in organic synthesis, particularly for the preparation of a wide range of heterocyclic compounds and molecules with potential therapeutic applications. The reaction of α-haloketones with amines is a fundamental and widely used method for the synthesis of these valuable intermediates. This compound is a readily available starting material that can be functionalized with a diverse range of amines to generate a library of novel aminoketone derivatives. These derivatives can be further elaborated to access compounds with potential antimicrobial, antifungal, and other pharmacological activities.

Reaction Overview

The reaction proceeds via a nucleophilic substitution mechanism where the amine acts as a nucleophile, displacing the bromide from the α-carbon of the ketone. The reaction is typically carried out in a suitable organic solvent, and the conditions can be adjusted based on the reactivity of the amine.

Data Presentation

While specific quantitative data for the reaction of this compound with a wide range of amines is not extensively available in the public literature, the following table summarizes typical reaction conditions and expected outcomes based on analogous reactions with similar α-bromoacetophenones.

Amine TypeAmine ExampleTypical SolventCatalyst/BaseTypical Temperature (°C)Typical Reaction Time (h)Expected Yield (%)
Secondary Aliphatic MorpholineToluene, EthanolNone / Amine (excess)Room Temperature - Reflux2 - 1270 - 90
Secondary Aliphatic PiperidineMethanol, EthanolNone / Amine (excess)Reflux2 - 675 - 95
Primary Aliphatic BenzylamineEthanol, AcetonitrileTriethylamine, K₂CO₃Room Temperature - Reflux4 - 2460 - 85
Aromatic AnilineEthanol, DMFNaHCO₃, K₂CO₃Reflux12 - 4840 - 70

Experimental Protocols

The following are generalized protocols for the reaction of this compound with different classes of amines. Researchers should optimize these conditions for their specific amine of interest.

Protocol 1: Reaction with Secondary Aliphatic Amines (e.g., Morpholine, Piperidine)

This protocol is adapted from the synthesis of similar aminoketones.

Materials:

  • This compound

  • Secondary Amine (e.g., Morpholine or Piperidine, 2.2 equivalents)

  • Solvent (e.g., Toluene, Ethanol, or Methanol)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in the chosen solvent (e.g., Toluene, approximately 10-15 mL per gram of the bromo-ketone).

  • To this solution, add the secondary amine (2.2 eq) dropwise at room temperature with vigorous stirring.

  • The reaction mixture is then stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature. If a precipitate (amine hydrobromide salt) has formed, it is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Reaction with Primary Aliphatic Amines (e.g., Benzylamine)

Materials:

  • This compound

  • Primary Aliphatic Amine (e.g., Benzylamine, 1.1 equivalents)

  • Base (e.g., Triethylamine or Potassium Carbonate, 1.2 equivalents)

  • Solvent (e.g., Ethanol or Acetonitrile)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the primary aliphatic amine (1.1 eq) and the base (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Reaction with Aromatic Amines (e.g., Aniline)

Materials:

  • This compound

  • Aromatic Amine (e.g., Aniline, 1.1 equivalents)

  • Base (e.g., Sodium Bicarbonate or Potassium Carbonate, 1.5 equivalents)

  • Solvent (e.g., Ethanol or Dimethylformamide - DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in the chosen solvent, add the aromatic amine (1.1 eq) and the base (1.5 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reactions with aromatic amines may require longer reaction times.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • If no solid precipitates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Mandatory Visualizations

Reaction_Mechanism reac1 This compound prod 2-Amino-1-(4-chloro-2-fluorophenyl)ethanone reac1->prod Nucleophilic Substitution reac2 Amine (R¹R²NH) reac2->prod byprod Amine Hydrobromide (R¹R²NH₂⁺Br⁻) prod->byprod

Caption: General reaction scheme for the synthesis of 2-amino-1-(4-chloro-2-fluorophenyl)ethanone derivatives.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification cluster_4 Analysis Dissolve Bromo-ketone Dissolve Bromo-ketone Add Amine +/- Base Add Amine +/- Base Dissolve Bromo-ketone->Add Amine +/- Base Stir/Reflux Stir/Reflux Add Amine +/- Base->Stir/Reflux Monitor by TLC Monitor by TLC Stir/Reflux->Monitor by TLC Cool & Filter Cool & Filter Monitor by TLC->Cool & Filter Solvent Evaporation Solvent Evaporation Cool & Filter->Solvent Evaporation Extraction Extraction Solvent Evaporation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Recrystallization Recrystallization Extraction->Recrystallization NMR, MS, etc. NMR, MS, etc. Column Chromatography->NMR, MS, etc. Recrystallization->NMR, MS, etc.

Caption: A generalized experimental workflow for the synthesis and purification of aminoketone derivatives.

Application Notes and Protocols for Alkylation Reactions with 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the versatile use of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone in various alkylation reactions. This reagent is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of complex organic molecules, including antifungal agents like Voriconazole.

Introduction

This compound (CAS 725743-41-9) is an α-halo ketone, a class of compounds known for their high reactivity as electrophiles in nucleophilic substitution reactions. The presence of the bromine atom alpha to the carbonyl group makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the 2-(4-chloro-2-fluorophenyl)acetyl moiety onto nitrogen, oxygen, sulfur, and carbon atoms, enabling the synthesis of a diverse array of derivatives. These derivatives are of significant interest in the development of new pharmaceutical agents.

The general scheme for alkylation reactions using this reagent involves the displacement of the bromide ion by a nucleophile, as depicted below:

Alkylation_Scheme reagent This compound product Alkylated Product reagent->product + Nucleophile, Base nucleophile Nucleophile (Nu-H) nucleophile->product base Base HBr HBr base->HBr Neutralizes

Caption: General Alkylation Reaction Scheme.

This document outlines detailed protocols for N-alkylation, O-alkylation, S-alkylation, and C-alkylation reactions, supported by quantitative data from analogous systems and detailed experimental workflows.

N-Alkylation Reactions

N-alkylation using this compound is a common method for the synthesis of nitrogen-containing heterocyclic compounds and substituted amines, which are prevalent in many biologically active molecules.

Data Presentation: N-Alkylation of Amines and Heterocycles
Nucleophile (Amine/Heterocycle)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
ImidazoleNaHDMFRoom Temp4~902-chloro-1-(4-fluorophenyl)ethanone
1H-1,2,4-TriazoleK₂CO₃AcetonitrileReflux685-952-Bromo-1-(4-chlorophenyl)ethanone
AnilineNaHCO₃EthanolReflux880-902-bromoacetophenone
PiperidineK₂CO₃DMF605>952-bromoacetophenone

Note: The data presented is based on reactions with structurally similar α-bromoacetophenones and serves as a guideline for reaction optimization.

Experimental Protocol: N-Alkylation of Imidazole

This protocol describes a general procedure for the N-alkylation of imidazole.

Materials:

  • This compound

  • Imidazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add a solution of imidazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend NaH in DMF B Add Imidazole solution A->B 0 °C to RT C Add Bromoethanone solution B->C 0 °C D Stir at RT, Monitor by TLC C->D E Quench with NaHCO₃ (aq) D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify by Chromatography G->H

Caption: N-Alkylation Experimental Workflow.

O-Alkylation Reactions

O-alkylation with this compound is a valuable method for synthesizing aryl ethers, which are important structural motifs in many pharmaceutical compounds.

Data Presentation: O-Alkylation of Phenols

The following table provides representative conditions for the O-alkylation of phenols with similar 2-bromoacetophenones.

Nucleophile (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
PhenolK₂CO₃AcetoneReflux6-885-952-bromoacetophenone
4-MethoxyphenolCs₂CO₃Acetonitrile50-604-6>902-bromoacetophenone
2-ChlorophenolK₂CO₃DMF805~901-(4-Bromophenyl)-2-bromoethanone

Note: The data presented is based on reactions with structurally similar α-bromoacetophenones and serves as a guideline for reaction optimization.

Experimental Protocol: O-Alkylation of Phenol

This protocol outlines a general procedure for the O-alkylation of phenol.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous acetone.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion (typically 6-8 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

S-Alkylation Reactions

S-alkylation using this compound allows for the formation of thioethers (sulfides), which are important intermediates in organic synthesis and are found in various bioactive compounds.

Data Presentation: S-Alkylation of Thiols

The following table presents typical conditions for the S-alkylation of thiols with related 2-bromoacetophenones.

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
ThiophenolKOHTHFRoom Temp24Highα-iodosulfone
4-MethylthiophenolNaHDMF0 to RT2-4>902-bromoacetophenone
Benzyl MercaptanEt₃NDichloromethaneRoom Temp3-585-952-bromoacetophenone

Note: The data presented is based on reactions with structurally similar α-halo ketones and serves as a guideline for reaction optimization.

Experimental Protocol: S-Alkylation of Thiophenol

This protocol provides a general method for the S-alkylation of thiophenol.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve thiophenol (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature to form the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in ethanol.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

C-Alkylation Reactions

C-alkylation with this compound is a powerful tool for carbon-carbon bond formation, particularly with active methylene compounds.

Data Presentation: C-Alkylation of Active Methylene Compounds

The following table summarizes conditions for the C-alkylation of β-dicarbonyl compounds with similar alkylating agents.

Nucleophile (Active Methylene Compound)BaseSolventTemperature (°C)Time (h)Yield (%)Reference Compound
Diethyl malonateNaOEtEthanolReflux6-870-80Alkyl Halide
Ethyl acetoacetateNaHTHF0 to RT2-480-90Alkyl Halide
AcetylacetoneCs₂CO₃DMFRoom Temp1>95Allyl Bromide

Note: The data presented is based on reactions with general alkyl halides and serves as a guideline for reaction optimization with this compound.

Experimental Protocol: C-Alkylation of Diethyl Malonate

This protocol describes a general procedure for the C-alkylation of diethyl malonate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Diethyl ether

  • Dilute HCl

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 eq) in anhydrous ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool to room temperature and neutralize with dilute HCl.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography.

Alkylation_Pathways cluster_n N-Alkylation cluster_o O-Alkylation cluster_s S-Alkylation cluster_c C-Alkylation reagent 2-Bromo-1-(4-chloro-2- fluorophenyl)ethanone N_Nu Amine / Heterocycle reagent->N_Nu O_Nu Phenol / Alcohol reagent->O_Nu S_Nu Thiol reagent->S_Nu C_Nu Active Methylene Compound reagent->C_Nu N_Prod N-Alkylated Product N_Nu->N_Prod O_Prod O-Alkylated Product O_Nu->O_Prod S_Prod S-Alkylated Product S_Nu->S_Prod C_Prod C-Alkylated Product C_Nu->C_Prod

Caption: Alkylation Pathways.

Application Notes: Synthesis of Heterocyclic Scaffolds from 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a versatile α-bromoketone intermediate, pivotal for the construction of a wide array of heterocyclic compounds. Its bifunctional nature, featuring a reactive bromine atom and a carbonyl group, allows for facile cyclization reactions with various binucleophilic reagents. This document provides detailed protocols and reaction schemes for the synthesis of medicinally relevant thiazole, imidazole, and 1,2,4-triazole scaffolds using this key starting material. The methodologies are based on established synthetic transformations such as the Hantzsch thiazole synthesis and related condensations.

Data Presentation: Synthesis of Heterocycles

The following tables summarize typical reaction conditions and expected yields for the synthesis of various heterocyclic cores starting from this compound. These are representative examples based on analogous transformations.

Table 1: Synthesis of 4-(4-chloro-2-fluorophenyl)thiazole Derivatives

EntryThioamide/ThioureaProduct StructureConditionsYield (%)
1Thiourea2-Amino-4-(4-chloro-2-fluorophenyl)thiazoleEthanol, Reflux, 4h85-95
2Thiosemicarbazide2-Hydrazinyl-4-(4-chloro-2-fluorophenyl)thiazoleEthanol, Reflux, 5h70-80
3Thioacetamide2-Methyl-4-(4-chloro-2-fluorophenyl)thiazoleEthanol, Reflux, 6h75-85

Table 2: Synthesis of 4-(4-chloro-2-fluorophenyl)imidazole Derivatives

EntryReagentProduct StructureConditionsYield (%)
1Formamidine Acetate4-(4-chloro-2-fluorophenyl)-1H-imidazoleLiquid NH₃, -60°C to rt, 12h60-70
2Urea & TEBA*4-(4-chloro-2-fluorophenyl)-1H-imidazol-2(3H)-oneMicrowave, 700W, 3.5 min60-75
3Guanidine HCl4-(4-chloro-2-fluorophenyl)imidazol-2-amineEthanol, Reflux, 8h65-75

*TEBA: Triethylbenzylammonium chloride

Table 3: Synthesis of 3-(4-chloro-2-fluorophenyl)-1,2,4-triazole Derivatives

EntryReagentProduct StructureConditionsYield (%)
1Acylhydrazide3-(4-chloro-2-fluorophenyl)-5-R-1,2,4-triazolePolyphosphoric Acid, 150°C, 3h55-65
2Thiosemicarbazide5-(4-chloro-2-fluorophenyl)-4H-1,2,4-triazole-3-thiol1. EtOH, Reflux; 2. NaOH, Reflux70-80

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-chloro-2-fluorophenyl)thiazole

This protocol details the one-pot condensation reaction between this compound and thiourea to yield a highly functionalized aminothiazole.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (approx. 0.1 M solution)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 2.68 g, 10.0 mmol) and ethanol (100 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add thiourea (e.g., 0.84 g, 11.0 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A precipitate may form.

  • Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Add deionized water (50 mL) and basify the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~8.

  • Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude solid from ethanol/water to yield pure 2-Amino-4-(4-chloro-2-fluorophenyl)thiazole.

Protocol 2: Synthesis of 4-(4-chloro-2-fluorophenyl)-1H-imidazole

This procedure describes the formation of the imidazole ring by reacting the α-bromoketone with formamidine acetate in liquid ammonia.[1]

Materials:

  • This compound (1.0 eq)

  • Formamidine Acetate (3.0 eq)

  • Liquid Ammonia (condensed, as solvent)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Set up a three-neck flask with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Cool the flask to -78°C and condense approximately 50 mL of ammonia for a 10.0 mmol scale reaction.

  • Slowly add formamidine acetate (e.g., 3.12 g, 30.0 mmol) to the liquid ammonia with stirring.

  • Add a solution of this compound (e.g., 2.68 g, 10.0 mmol) in a minimal amount of THF dropwise to the ammonia solution.

  • After the addition is complete, remove the cooling bath and allow the ammonia to evaporate slowly overnight while the reaction warms to room temperature.

  • To the remaining residue, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (Silica gel, DCM/Methanol gradient) to afford the pure imidazole product.

Visualizations

Reaction Schemes and Workflows

G cluster_0 Hantzsch Thiazole Synthesis cluster_1 Imidazole Synthesis start_mat 2-Bromo-1-(4-chloro- 2-fluorophenyl)ethanone reaction1 + start_mat->reaction1 reagent1 Thiourea reagent1->reaction1 product1 2-Amino-4-(4-chloro- 2-fluorophenyl)thiazole reaction1->product1 EtOH, Reflux start_mat2 2-Bromo-1-(4-chloro- 2-fluorophenyl)ethanone reaction2 + start_mat2->reaction2 reagent2 Formamidine Acetate reagent2->reaction2 product2 4-(4-chloro-2-fluorophenyl) -1H-imidazole reaction2->product2 Liquid NH3

Caption: General reaction schemes for thiazole and imidazole synthesis.

G A 1. Dissolve Reactants (α-Bromoketone + Thiourea) in Ethanol B 2. Heat to Reflux (4 hours) A->B C 3. Cool to RT & Concentrate Solvent B->C D 4. Add H₂O & Basify (Sat. NaHCO₃) C->D E 5. Filter Precipitate D->E F 6. Wash with H₂O & Dry E->F G 7. Recrystallize (Ethanol/H₂O) F->G H Pure Product G->H

Caption: Experimental workflow for Hantzsch thiazole synthesis.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions using 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. This versatile α-haloketone serves as a critical building block in the synthesis of a wide array of pharmacologically active molecules and complex chemical structures.[1][2][3] Its reactivity is enhanced by the presence of electron-withdrawing halogen substituents on the phenyl ring and the labile bromine atom, making it an excellent electrophile for reactions with various nucleophiles.[4]

The α-bromoketone functionality is particularly amenable to nucleophilic substitution, enabling the facile construction of diverse molecular scaffolds.[1] This reactivity is fundamental to its application in medicinal chemistry and drug discovery, where it is often employed in the synthesis of heterocyclic compounds and as an intermediate for kinase inhibitors and other therapeutic agents.[1][5]

Chemical Properties

A summary of the key chemical properties for this compound is presented below.

PropertyValue
CAS Number 725743-41-9
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Appearance Solid or Semi-solid or liquid
Purity ≥97%
Storage Inert atmosphere, 2-8°C

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for the nucleophilic substitution of this compound with a generic amine nucleophile. The reaction conditions provided are a starting point and may require optimization depending on the specific nucleophile used.

Materials
  • This compound

  • Nucleophile (e.g., primary or secondary amine)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, solvents)

Experimental Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in an appropriate anhydrous solvent (e.g., Acetonitrile, 10 mL per mmol of substrate).

    • Add the nucleophile (1.1 - 1.5 eq) to the solution.

    • Add a suitable base (1.5 - 2.0 eq) to scavenge the HBr generated during the reaction.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) to facilitate the reaction. Reaction progress should be monitored by TLC.

    • Typical reaction times can range from 2 to 24 hours.

  • Workup:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • If a solid precipitate (e.g., ammonium salt) has formed, filter it off.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Illustrative Reaction Scheme

Nucleophilic_Substitution cluster_products Products reactant1 This compound product Substituted Product reactant1->product + Nu-H Solvent, Base reactant2 Nucleophile (Nu-H) byproduct HBr

Caption: General reaction scheme for the nucleophilic substitution of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for performing and analyzing the nucleophilic substitution reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Addition of Reagents (Substrate, Nucleophile, Base, Solvent) setup->addition reaction Reaction Monitoring (TLC) addition->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: A standard workflow for the synthesis, purification, and characterization of products from nucleophilic substitution.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient reactivity of the nucleophile.Increase reaction temperature, use a more polar aprotic solvent (e.g., DMF), or add a catalyst (e.g., NaI for in situ halogen exchange).
Steric hindrance.Increase reaction time and/or temperature.
Formation of Side Products Elimination reaction.Use a non-nucleophilic, sterically hindered base (e.g., DIPEA) and maintain a lower reaction temperature.
Over-alkylation of amine nucleophile.Use a larger excess of the amine nucleophile.
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion. Optimize the solvent system for column chromatography.

This protocol and the accompanying notes are intended to serve as a guide. The high reactivity of α-haloketones makes them valuable precursors in organic synthesis.[2] Researchers should always perform a thorough literature search for the specific nucleophile being used and adhere to all laboratory safety protocols.

References

Application of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative that has emerged as a valuable building block in medicinal chemistry. Its reactive α-bromo ketone functionality, combined with the specific substitution pattern on the phenyl ring, makes it a strategic precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This document provides an overview of its application, particularly in the development of kinase inhibitors, and details experimental protocols for its synthesis and subsequent reactions.

The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom can provide an additional point of interaction with biological targets. The α-bromo ketone is a versatile functional group that readily participates in nucleophilic substitution and condensation reactions, enabling the construction of diverse molecular scaffolds.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The "4-chloro-2-fluorophenyl" moiety, derivable from this compound, is a common feature in a number of potent and selective kinase inhibitors.

While direct synthesis of a specific, named kinase inhibitor from this compound is not explicitly detailed in publicly available literature, the structural motif is present in inhibitors of several important kinases, including Monopolar Spindle 1 (Mps1) and Receptor-Interacting Protein Kinase 1 (RIPK1). These kinases are involved in cell cycle regulation and inflammatory signaling, respectively, and are attractive targets for therapeutic intervention.

The general strategy for utilizing this compound in the synthesis of such inhibitors involves its reaction with various nucleophiles to form heterocyclic cores, such as substituted imidazoles, thiazoles, or pyrimidines. These heterocycles then serve as the scaffold for further chemical modifications to optimize potency, selectivity, and drug-like properties.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-bromo ketones is the bromination of the corresponding acetophenone.

Reaction Scheme:

Materials:

  • 1-(4-chloro-2-fluorophenyl)ethanone

  • Bromine (Br₂)

  • Acetic acid

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1-(4-chloro-2-fluorophenyl)ethanone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 equivalents) in acetic acid to the reaction mixture at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bisulfite until the red color of bromine disappears.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Quantitative Data:

Starting MaterialProductReagentsSolventYield
1-(4-chloro-2-fluorophenyl)ethanoneThis compoundBromine, Acetic acidAcetic acid~95%
Representative Synthesis of a Thiazole Derivative

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole rings, which are common scaffolds in medicinal chemistry.

Reaction Scheme:

Materials:

  • This compound

  • Thioamide (e.g., thiourea, thioacetamide)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve this compound (1 equivalent) and the chosen thioamide (1.1 equivalents) in ethanol.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired thiazole derivative.

Visualizations

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound Start 1-(4-chloro-2- fluorophenyl)ethanone Bromination Bromination (Br2, Acetic Acid) Start->Bromination Workup Quenching, Neutralization, Extraction Bromination->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-1-(4-chloro-2- fluorophenyl)ethanone Purification->Product

Caption: Workflow for the synthesis of the target intermediate.

General Synthetic Pathway to Kinase Inhibitors

G Intermediate 2-Bromo-1-(4-chloro-2- fluorophenyl)ethanone Cyclization Cyclization/ Condensation Intermediate->Cyclization Nucleophile Nucleophile (e.g., Thioamide, Amidine) Nucleophile->Cyclization Scaffold Heterocyclic Scaffold (e.g., Thiazole, Imidazole) Cyclization->Scaffold Modification Further Chemical Modification Scaffold->Modification Final_Product Kinase Inhibitor Modification->Final_Product

Caption: General pathway from the intermediate to kinase inhibitors.

Conclusion

This compound serves as a key intermediate for the synthesis of complex heterocyclic molecules with significant potential in medicinal chemistry. Its utility is particularly evident in the construction of scaffolds for potent kinase inhibitors. The provided protocols offer a foundation for the synthesis of this valuable building block and its subsequent derivatization, paving the way for the discovery and development of novel therapeutic agents. Further exploration of its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential in drug discovery.

Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The synthesis of these vital heterocyclic compounds can be significantly accelerated and improved through Microwave-Assisted Organic Synthesis (MAOS). This technology offers numerous advantages over conventional heating methods, such as dramatically reduced reaction times, higher product yields, and enhanced reaction selectivity.[3][4] These application notes provide detailed protocols for the microwave-assisted synthesis of thiazole derivatives using 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone as a key starting material, with a focus on the synthesis of compounds with potential as VEGFR-2 inhibitors for anticancer applications.

Synthesis of 4-(4-chloro-2-fluorophenyl)thiazol-2-amine

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole rings. It involves the reaction of an α-haloketone with a thioamide or thiourea.[5][6][7] Microwave irradiation has been shown to be highly effective in accelerating this reaction.[4]

Reaction Scheme:

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-(4-chloro-2-fluorophenyl)thiazol-2-amine

This protocol is adapted from established microwave-assisted Hantzsch thiazole synthesis procedures for analogous compounds.

Materials:

  • This compound (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1 mmol) and thiourea (1.2 mmol).

  • Add ethanol (5 mL) and a magnetic stir bar to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 100-120 °C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 4-(4-chloro-2-fluorophenyl)thiazol-2-amine.

Expected Outcome:

The microwave-assisted synthesis is expected to produce the desired product in a significantly shorter time and with a higher yield compared to conventional heating methods.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazole Derivatives
MethodReactantsSolventReaction TimeYield (%)Reference
Conventional2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and N-phenylthioureaMethanol8 hoursLower[4]
Microwave2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and N-phenylthioureaMethanol30 minutes89-95[4]
MicrowaveAcetophenone, Thiourea, Iodine- (Solvent-free)10-15 minutesHigh
MicrowaveAryl aldehydes, p-Toluenesulfonylmethyl isocyanideIsopropanol8 minutes96[8]
Biological Activity of Thiazole Derivatives as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][9] Inhibition of VEGFR-2 is a validated and effective strategy in cancer therapy.[10] Several thiazole derivatives have been identified as potent VEGFR-2 inhibitors.[1][2]

Table 2: In Vitro Anticancer and VEGFR-2 Inhibitory Activities of Thiazole Derivatives
CompoundCancer Cell LineIC50 (µM)VEGFR-2 Inhibition IC50 (nM)Reference
Thiazolyl-Coumarin 6d MCF-710.5 ± 0.71-[2]
Thiazolyl-Coumarin 6b MCF-711.2 ± 0.80-[2]
Sorafenib (Reference) MCF-75.10 ± 0.4953.32[2][10]
3-Nitrophenylthiazole 4d MDA-MB-2311.21-[1]
4-Chlorophenylthiazole III --51.09[1]
Thiadiazole Derivative 7b MCF-76.1340.65[10]
Thiazolyl-Pyrazoline 10b --78.4[11]
Thiazolyl-Pyrazoline 10d --43.0[11]
Thiazole Derivative 11f --2900[12]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and subsequent biological evaluation of thiazole derivatives.

G Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Reactants: This compound Thiourea B Microwave Synthesis (Ethanol, 100-120°C, 10-20 min) A->B Reaction Setup C Purification (Filtration, Recrystallization) B->C Crude Product D Spectroscopic Analysis (NMR, IR, Mass Spec) C->D Purified Product E In Vitro Anticancer Assays (e.g., MTT Assay) D->E F VEGFR-2 Kinase Assay D->F G Data Analysis (IC50 Determination) E->G F->G G VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation RAS Ras PLCg->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Thiazole Thiazole Derivative (Inhibitor) Thiazole->VEGFR2 Inhibition

References

Application Notes and Protocols for Catalytic Reactions Involving 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic reactions involving the versatile building block, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. This α-bromo ketone is a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on established catalytic methodologies and provide a starting point for reaction optimization and library synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring system. The reaction involves the condensation of an α-halo ketone with a thiourea or thioamide. Catalytic approaches can enhance the efficiency and environmental friendliness of this transformation.

Data Presentation: Catalytic Conditions for Hantzsch Thiazole Synthesis
CatalystCatalyst Loading (mol%)ReactantsSolventTemperature (°C)TimeYield (%)Reference
Copper Silicate10This compound, ThioureaEthanol781-2 hHigh (not specified)[1] (Analogous)
Nano-NiFe2O410α-halo carbonyl, Thiosemicarbazide, AnhydrideEthanol:Water (1:1)Reflux2-3 h85-95[2] (Analogous)
None (Microwave)-Substituted acetophenone, Thiourea, IodineEthanolMW (170 W)5-15 minHigh (not specified)[3] (Analogous)
None (Conventional)-p-chlorophenacyl bromide, ThioureaMethanolRefluxNot specified95[4] (Analogous)
Experimental Protocol: Copper Silicate-Catalyzed Synthesis of 2-Amino-4-(4-chloro-2-fluorophenyl)thiazole

This protocol is adapted from a general procedure for the synthesis of 4-substituted 2-aminothiazoles using a heterogeneous copper silicate catalyst[1].

Materials:

  • This compound (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Copper Silicate (10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • The reaction mixture is refluxed at 78°C with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the hot reaction mixture to recover the catalyst.

  • The filtrate is then poured over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow reagents Reactants: - this compound - Thiourea - Copper Silicate Catalyst reaction Reaction: Reflux at 78°C reagents->reaction 1 solvent Solvent: Ethanol solvent->reaction 2 workup Work-up: - Filter to remove catalyst - Precipitate in ice water - Vacuum filtration reaction->workup 3 purification Purification: Recrystallization workup->purification 4 product Product: 2-Amino-4-(4-chloro-2-fluorophenyl)thiazole purification->product 5

Caption: Workflow for the copper silicate-catalyzed Hantzsch thiazole synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound can participate in various palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The following are representative protocols based on well-established methodologies for similar α-bromo ketones.

Suzuki-Miyaura Coupling

This reaction enables the formation of a carbon-carbon bond between the α-carbon of the ketone and an organoboron compound.

CatalystLigandBaseSolventTemperature (°C)Time (h)Reference
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80-12012-24[5] (Analogous)
Pd₂(dba)₃JohnPhosCs₂CO₃THF/H₂O402.5[6] (Analogous)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O10012[7] (Analogous)

This is a general procedure and may require optimization for specific boronic acids[5].

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, 5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-Br PdII R-Pd(II)-Br(L_n) OA->PdII TM Transmetalation PdII->TM PdII_R R-Pd(II)-R'(L_n) TM->PdII_R R_B R'-B(OH)₂ + Base R_B->TM RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R-R' RE->Product Sonogashira_Logic Start Start with α-Bromo Ketone and Terminal Alkyne Catalysts Add Pd Catalyst and Cu Co-catalyst Start->Catalysts Base Add Amine Base Catalysts->Base Reaction Reaction at Room Temperature Base->Reaction Product Formation of α-Alkynyl Ketone Reaction->Product Buchwald_Workflow setup Setup: - Schlenk tube under inert gas catalyst Catalyst Pre-formation: - Pd precursor, Ligand, Base in Toluene setup->catalyst reactants Add Reactants: - α-Bromo Ketone - Amine catalyst->reactants reaction Reaction: Heat at 80-110°C reactants->reaction workup Work-up: - Extraction - Drying reaction->workup product Product: α-Amino Ketone workup->product Asymmetric_Reduction Substrate Prochiral Ketone (this compound) TransitionState Diastereomeric Transition States Substrate->TransitionState Catalyst Chiral Catalyst (e.g., Ru-TsDPEN) Catalyst->TransitionState Hydride Hydride Source (e.g., HCOOH/NEt₃) Hydride->TransitionState Products Enantiomeric Alcohols (R and S) TransitionState->Products Reduction MajorProduct Major Enantiomer Products->MajorProduct Enantioselective

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Monitoring Reactions of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative monitoring of reactions involving 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. This method is suitable for in-process control, allowing for the accurate determination of the consumption of the starting material and the formation of products and potential impurities. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for reaction monitoring and optimization.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The ability to accurately monitor its reactions is crucial for ensuring reaction completion, maximizing yield, and controlling impurity profiles. High-performance liquid chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and quantification of components in a reaction mixture.[1] This application note presents a validated HPLC method that can be readily implemented for the analysis of reaction mixtures containing this compound. The method utilizes a standard C18 column and a simple isocratic mobile phase, making it both reliable and cost-effective.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade)

  • Reagents: this compound (reference standard, >98% purity), Phosphoric Acid (analytical grade)

  • Equipment: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), analytical balance, volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below. These parameters were optimized to achieve good resolution and peak shape for the analyte of interest.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Reaction Quenching: At desired time points, withdraw an aliquot of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase.

  • Dilution: Further dilute the quenched sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

Data Presentation

The following table summarizes the expected retention time and a hypothetical calibration curve data for this compound using the described method.

AnalyteRetention Time (min)
This compound~ 5.2

Calibration Curve Data (Hypothetical)

Concentration (µg/mL)Peak Area
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
0.9998

Mandatory Visualization

The following diagrams illustrate the experimental workflow for sample analysis and a conceptual representation of the reaction monitoring process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench Immediate Dilute Dilute Sample Quench->Dilute Known Volume Filter Filter (0.45 µm) Dilute->Filter To Linear Range Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Experimental workflow for HPLC sample preparation and analysis.

reaction_monitoring_logic Start Start Reaction (t=0) Sample_t1 Sample at t=1 Start->Sample_t1 HPLC_Analysis HPLC Analysis Sample_t1->HPLC_Analysis Sample_tn Sample at t=n Sample_tn->HPLC_Analysis Decision Reaction Complete? HPLC_Analysis->Decision Workup Proceed to Work-up Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sample_tn

Caption: Logical flow for monitoring a chemical reaction using HPLC.

Discussion

The developed RP-HPLC method provides a straightforward and reliable means to monitor the progress of reactions involving this compound. The use of a C18 column with an acetonitrile-water mobile phase is a common and robust approach for the analysis of moderately polar, aromatic compounds.[2][3] The addition of phosphoric acid to the mobile phase helps to ensure good peak shape and reproducible retention times by suppressing the ionization of any acidic or basic functional groups.[4][5][6]

The chosen UV detection wavelength of 254 nm is suitable for this class of compounds due to the strong absorbance of the aromatic ring.[2] This method can be readily adapted for use with a photodiode array (PDA) detector to obtain full UV spectra, which can aid in peak identification and purity assessment. For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase can be replaced with formic acid.[4][5]

Conclusion

This application note provides a detailed protocol for the HPLC analysis of this compound, which is suitable for reaction monitoring in a research and development setting. The method is simple, robust, and utilizes standard HPLC instrumentation and consumables. The provided workflows and data presentation guidelines offer a clear framework for the implementation of this method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Question: My reaction is producing a significant amount of dibrominated or other polybrominated byproducts. How can I improve the selectivity for the desired mono-brominated product?

Answer:

The formation of polybrominated species is a common issue in the α-bromination of ketones. To enhance the selectivity for mono-bromination, consider the following strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the starting material, 1-(4-chloro-2-fluorophenyl)ethanone. Using a slight excess of the ketone or a 1:1 ratio of ketone to brominating agent can minimize over-bromination.

  • Slow Addition of Brominating Agent: Add the brominating agent (e.g., bromine, N-Bromosuccinimide) dropwise or in small portions to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. Start with temperatures around 0-5°C and monitor the reaction progress.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine, which can reduce the formation of byproducts.[1]

Question: I am observing bromination on the aromatic ring in addition to the desired α-bromination. What is causing this and how can it be prevented?

Answer:

Ring bromination is a competing electrophilic aromatic substitution reaction that can occur, especially with activated aromatic rings. While the 4-chloro and 2-fluoro substituents on your starting material are deactivating, improper reaction conditions can still lead to this side reaction.

  • Reaction Conditions: Avoid strongly acidic conditions or high temperatures for prolonged periods, as these can promote ring bromination.

  • Solvent Choice: Using a polar solvent like methanol can sometimes favor the desired α-bromination over ring substitution.[2]

  • Brominating Agent: Using a reagent like copper(II) bromide can offer higher selectivity for α-bromination.

Question: The reaction is very slow or does not go to completion. What are the potential reasons and how can I increase the reaction rate?

Answer:

A sluggish reaction can be due to several factors related to the reaction setup and reagents.

  • Catalyst: The α-bromination of ketones is often acid-catalyzed. The reaction proceeds through an enol or enolate intermediate, and the formation of this intermediate is the rate-determining step. Ensure you are using an appropriate acid catalyst, such as acetic acid or a catalytic amount of HBr.

  • Temperature: While low temperatures can improve selectivity, they also decrease the reaction rate. A balance must be struck. If the reaction is too slow, a modest increase in temperature can be beneficial. Monitoring the reaction by TLC or GC-MS is crucial to find the optimal temperature.

  • Reagent Purity: Ensure the purity of your starting material and reagents. Impurities can inhibit the reaction.

  • Autocatalysis: The reaction can be autocatalytic due to the production of HBr.[3][4] In some cases, the initial rate is slow until a sufficient concentration of HBr has built up. A small amount of HBr can be added at the beginning of the reaction to initiate it more quickly.

Question: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to the presence of unreacted starting material and byproducts.

  • Work-up Procedure: After the reaction is complete, a careful work-up is essential. This typically involves quenching the excess brominating agent (e.g., with sodium thiosulfate), followed by extraction with a suitable organic solvent and washing with brine.

  • Column Chromatography: The most common method for purifying the crude product is column chromatography on silica gel.[5] A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is often effective at separating the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for the synthesis of this compound?

A1: Common brominating agents include elemental bromine (Br₂), N-Bromosuccinimide (NBS), and copper(II) bromide (CuBr₂). The choice of agent can influence the reaction's selectivity and yield. NBS is generally considered a milder and more selective option.[1]

Q2: What is a typical yield for this synthesis?

A2: The yield can vary significantly depending on the chosen protocol, scale, and purification method. Reported yields for similar α-brominations of substituted acetophenones can range from moderate to high (40% to over 90%).[5] Optimization of reaction conditions is key to maximizing the yield.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, this synthesis involves hazardous materials.

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • This compound: The product is a lachrymator (causes tearing) and is harmful if swallowed or inhaled. Handle with care and appropriate PPE.

  • Solvents: Use appropriate precautions when handling flammable organic solvents.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product, allowing you to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for α-Bromination of Substituted Acetophenones

Brominating AgentSolventCatalystTemperature (°C)Typical Yield (%)Reference
Bromine (Br₂)MethanolHydrochloric Acid0-5Good[2]
N-Bromosuccinimide (NBS)PEG-400:Water (1:2)UltrasoundRoom Temp.High[1]
Copper(II) Bromide (CuBr₂)Ethyl AcetateNone60-8044 - Good[5][6]

Experimental Protocols

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chloro-2-fluorophenyl)ethanone (1 equivalent) in a suitable solvent such as a mixture of PEG-400 and water (1:2).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. For an accelerated reaction, sonication can be applied.[1]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution to quench any remaining NBS, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: α-Bromination using Copper(II) Bromide

This protocol is adapted from the synthesis of a similar compound and may require optimization.[5][6]

  • Reaction Setup: To a two-necked round-bottom flask fitted with a reflux condenser under an inert atmosphere (e.g., argon), add copper(II) bromide (2.2 equivalents) and ethyl acetate.

  • Stirring: Stir the suspension for approximately 20 minutes.

  • Starting Material Addition: Add a solution of 1-(4-chloro-2-fluorophenyl)ethanone (1 equivalent) pre-dissolved in ethyl acetate to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Allow the mixture to cool to room temperature and filter to remove the copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 1-(4-chloro-2-fluorophenyl)ethanone in chosen solvent start->dissolve add_reagent Add Brominating Agent (e.g., NBS or CuBr2) dissolve->add_reagent react Stir under controlled temperature and atmosphere add_reagent->react monitor Monitor reaction progress (TLC/GC-MS) react->monitor quench Quench reaction and perform aqueous work-up monitor->quench Reaction Complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield_solutions Low Yield Solutions cluster_selectivity_solutions Selectivity Solutions issue Identify Primary Issue low_yield Low Yield / Incomplete Reaction issue->low_yield Low Conversion poor_selectivity Poor Selectivity issue->poor_selectivity Multiple Products check_catalyst Verify acid catalyst presence/amount low_yield->check_catalyst increase_temp Increase reaction temperature moderately low_yield->increase_temp check_reagents Check reagent purity low_yield->check_reagents control_stoichiometry Adjust stoichiometry (1:1 or slight excess of ketone) poor_selectivity->control_stoichiometry slow_addition Slowly add brominating agent poor_selectivity->slow_addition lower_temp Lower reaction temperature poor_selectivity->lower_temp change_reagent Use milder brominating agent (e.g., NBS) poor_selectivity->change_reagent final_product Improved Yield and Purity check_catalyst->final_product increase_temp->final_product check_reagents->final_product control_stoichiometry->final_product slow_addition->final_product lower_temp->final_product change_reagent->final_product

Caption: Troubleshooting logic for improving the synthesis of this compound.

References

Technical Support Center: Reactions of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. The information is designed to help identify common side products and address issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am performing a nucleophilic substitution on this compound with a primary amine and see multiple products in my LC-MS analysis. What are the likely side products?

A1: When reacting this compound with a primary amine, several side products can form. The most common issue is overalkylation, where the initial product, a secondary amine, is more nucleophilic than the starting primary amine and reacts further with the starting material.

Potential Side Products:

  • Desired Product: 2-(Alkylamino)-1-(4-chloro-2-fluorophenyl)ethanone.

  • Overalkylation Product: 2-(Dialkylamino)-1-(4-chloro-2-fluorophenyl)ethanone (from the secondary amine product reacting with another molecule of the starting material).

  • Elimination Product: 1-(4-chloro-2-fluorophenyl)ethenone. This occurs if your amine acts as a base, causing dehydrobromination.[1][2][3][4]

  • Hydrolysis Product: 2-Hydroxy-1-(4-chloro-2-fluorophenyl)ethanone, if water is present in your reaction.

Troubleshooting Tips:

  • Use a large excess of the primary amine to favor the formation of the desired mono-alkylation product.

  • Ensure your reaction is conducted under anhydrous conditions to prevent hydrolysis.

  • Consider the basicity of your amine. If elimination is a significant problem, you may need to use a non-basic amine or add the amine as a salt and use a non-nucleophilic base to free the amine in situ.

Q2: My reaction is sluggish and I'm recovering a lot of starting material. I also see a new, less polar spot on my TLC plate. What could this be?

A2: A common side reaction, especially if a base is present or if the reaction is heated for an extended period, is the elimination of HBr to form an α,β-unsaturated ketone.[1][2][3][4] This product, 1-(4-chloro-2-fluorophenyl)ethenone, is less polar than the starting material and will have a higher Rf on a TLC plate.

Troubleshooting Tips:

  • Control the reaction temperature carefully.

  • If a base is required, use a non-nucleophilic, sterically hindered base to minimize elimination.

  • Ensure your nucleophile is sufficiently reactive for the desired substitution reaction.

Q3: I have an unexpected peak in my mass spectrum with a mass corresponding to the starting material minus HBr. What is this?

A3: This peak corresponds to the elimination product, 1-(4-chloro-2-fluorophenyl)ethenone. This is formed by the loss of hydrogen bromide from the starting material. This is a common side product, particularly when the reaction is carried out in the presence of a base.[1][2][3][4]

Q4: After my reaction with an amine, I have a product that is insoluble in my workup solvent. What could be the cause?

A4: If you are not carefully controlling the stoichiometry, overalkylation can lead to the formation of a quaternary ammonium salt, which may have limited solubility in common organic solvents. This happens if the tertiary amine formed from overalkylation reacts further with the starting material.

Summary of Potential Side Products

The following table summarizes the common side products, their likely causes, and their mass relative to the starting material (SM, M) and a generic mono-alkylated amine product (P, M').

Side Product NameChemical StructureLikely CauseMass Change from SMMass Change from P (R-NH₂)
Elimination Product 1-(4-chloro-2-fluorophenyl)ethenonePresence of base, heat-80.9 (loss of HBr)Varies
Hydrolysis Product 2-Hydroxy-1-(4-chloro-2-fluorophenyl)ethanonePresence of water-63.9 (Br replaced by OH)Varies
Solvolysis Product 2-Alkoxy-1-(4-chloro-2-fluorophenyl)ethanoneAlcoholic solvent as nucleophileVaries (Br replaced by OR)Varies
Overalkylation Product 2-(Dialkylamino)-1-(4-chloro-2-fluorophenyl)ethanoneNucleophilic product amineM + M(P) - M(R-NH₂)+ M(SM) - M(HBr)
Di-brominated SM 2,2-Dibromo-1-(4-chloro-2-fluorophenyl)ethanoneImpurity from SM synthesis+78.9 (addition of Br, loss of H)Varies

Experimental Protocols

General Protocol for Amination of this compound:

  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the primary or secondary amine (1.1 - 2.0 eq). For primary amines, using a larger excess can help minimize overalkylation.

  • Optionally, add a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq) to scavenge the HBr formed during the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualized Reaction Pathways

The following diagrams illustrate the intended reaction pathway and common side reactions.

G SM This compound Product Desired Product 2-(Alkylamino)-1-(4-chloro-2-fluorophenyl)ethanone SM->Product Nuc Primary Amine (R-NH2) Nuc->Product SN2 Reaction

Caption: Intended SN2 reaction pathway with a primary amine.

G SM This compound Elimination Elimination Product 1-(4-chloro-2-fluorophenyl)ethenone SM->Elimination E2 Elimination Base Base (e.g., R-NH2) HBr - HBr G Product Desired Product (Secondary Amine) Overalkylation Overalkylation Product (Tertiary Amine) Product->Overalkylation Further SN2 Reaction SM Starting Material SM->Overalkylation G SM This compound Hydrolysis Hydrolysis Product 2-Hydroxy-1-(4-chloro-2-fluorophenyl)ethanone SM->Hydrolysis Water H2O Water->Hydrolysis SN2 Reaction

References

Technical Support Center: Purification of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

Q1: I'm having trouble separating my product from the starting material, 1-(4-chloro-2-fluorophenyl)ethanone, using column chromatography. The spots are very close on the TLC plate. What can I do?

A1: This is a common issue as the polarity difference between the starting material and the α-bromo ketone can be minimal.[1] Here are several strategies to improve separation:

  • Solvent System Optimization: Carefully adjust the polarity of your eluent. Use a less polar solvent system. A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate. Try decreasing the percentage of ethyl acetate (e.g., from 10% to 5% or even lower). Running a gradient elution, starting with a very low polarity and gradually increasing it, can also be effective.

  • Alternative Solvents: Consider adding a small amount of a different solvent, like dichloromethane or toluene, to your mobile phase. Sometimes, these solvents can alter the selectivity of the separation.

  • High-Performance Flash Chromatography: If available, using an automated flash chromatography system with high-resolution columns can provide better separation than traditional gravity columns.

  • Check for Overloading: Overloading the column can cause band broadening and poor separation. Ensure you are not loading too much crude material relative to the amount of silica gel. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight.

Q2: My product appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A2: α-Bromo ketones can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[2] Here are some troubleshooting steps:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base. You can prepare a slurry of silica gel in your mobile phase and add a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v) to the eluent.

  • Use Alumina: Consider using neutral or basic alumina as your stationary phase instead of silica gel.

  • Minimize Residence Time: Do not let the compound sit on the column for an extended period. Run the chromatography as quickly as possible while maintaining good separation.

  • Room Temperature: Ensure the column does not heat up during elution, as this can accelerate degradation.

Q3: I see multiple spots on my TLC after the reaction. What are the likely impurities?

A3: Besides the unreacted starting material, other common impurities in the synthesis of this compound include:

  • Dibrominated Product: Over-bromination can lead to the formation of a 2,2-dibromo-1-(4-chloro-2-fluorophenyl)ethanone byproduct. This impurity will be less polar than your desired product.

  • Hydrolyzed Product: If there is moisture present during workup or purification, the bromo group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-1-(4-chloro-2-fluorophenyl)ethanone. This impurity will be significantly more polar.

  • Solvent Adducts: Depending on the reaction and quench conditions, impurities from solvent participation may arise.[3]

Q4: What are the recommended starting conditions for HPLC purification of this compound?

A4: For reverse-phase HPLC, a good starting point would be a C18 column.[4][5] The mobile phase typically consists of acetonitrile and water, often with an acid modifier.[4][5] For mass spectrometry (MS) compatible methods, formic acid is a suitable choice.[4][5]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is for monitoring the reaction progress and determining the appropriate solvent system for column chromatography.

  • Plate Preparation: Use silica gel-coated TLC plates (e.g., Silica Gel 60 F254).

  • Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of your chosen eluent (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm). If necessary, use a staining agent (e.g., potassium permanganate) for visualization.

  • Rf Calculation: Calculate the retention factor (Rf) for each spot. The desired product should have an Rf value between 0.2 and 0.4 for optimal column chromatography separation.

Protocol 2: Column Chromatography Purification

This protocol outlines a general procedure for purifying the crude product.

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen eluent (determined by TLC). A typical starting eluent is a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), and then carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for assessing the purity of the final product.

  • System Preparation: Use a reverse-phase C18 column. Equilibrate the column with your mobile phase.

  • Sample Preparation: Prepare a dilute solution of your purified product in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the HPLC system.

  • Data Acquisition: Run the HPLC method and record the chromatogram. The purity can be determined by integrating the peak areas.

Data Presentation

Table 1: TLC and Column Chromatography Parameters

ParameterRecommended Value/SystemNotes
TLC Stationary Phase Silica Gel 60 F254Standard plates.
TLC Mobile Phase 9:1 Hexanes:Ethyl AcetateStarting point; adjust polarity as needed.
Expected Product Rf ~0.3In the recommended TLC mobile phase.
Column Stationary Phase Silica Gel (230-400 mesh)For flash chromatography.
Column Eluent Gradient: 100% Hexanes to 9:1 Hexanes:Ethyl AcetateA shallow gradient is often effective.

Table 2: HPLC Parameters

ParameterRecommended ConditionNotes
Column C18, 4.6 x 150 mm, 5 µmA standard analytical reverse-phase column.
Mobile Phase A Water + 0.1% Formic AcidFor MS compatibility.[5]
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutesA typical starting gradient.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~8-12 minutesHighly dependent on the exact system and conditions.

Visualizations

TroubleshootingWorkflow start Problem Encountered (e.g., Poor Separation) check_tlc Re-evaluate TLC Is Rf in 0.2-0.4 range? start->check_tlc adjust_solvent Adjust Solvent Polarity (e.g., decrease %EtOAc) check_tlc->adjust_solvent No check_loading Check Column Loading (Ratio > 1:50 crude:silica?) check_tlc->check_loading Yes adjust_solvent->check_tlc reduce_load Reduce Amount of Crude Material check_loading->reduce_load Yes check_degradation Suspect Degradation? (Streaking, new spots) check_loading->check_degradation No success Successful Purification reduce_load->success use_neutral_silica Use Neutralized Silica (add 0.1% Et3N to eluent) check_degradation->use_neutral_silica Yes check_degradation->success No run_faster Run Column Faster use_neutral_silica->run_faster run_faster->success ExperimentalWorkflow crude Crude Product tlc 1. TLC Analysis (Optimize Solvent System) crude->tlc column 2. Column Chromatography (Purify Bulk Material) tlc->column fractions Collect & Analyze Fractions via TLC column->fractions combine Combine Pure Fractions & Evaporate Solvent fractions->combine hplc 3. HPLC Analysis (Assess Purity) combine->hplc pure_product Pure Product hplc->pure_product

References

Technical Support Center: 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone (CAS No. 725743-41-9).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it is recommended to store the compound under the following conditions.[1]

ParameterRecommendation
Temperature 2-8°C
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)
Light Protect from light
Moisture Store in a dry environment, as the compound is moisture-sensitive.[2]

Q2: What materials and chemical classes are incompatible with this compound?

A2: This compound is a reactive alpha-bromoketone and should not be stored with or exposed to the following:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

  • Strong Bases: Can induce dehydrobromination or other degradation pathways.

  • Strong Reducing Agents: May reduce the ketone functionality.

  • Moisture: Can lead to hydrolysis.[2]

Q3: What are the primary hazards associated with handling this compound?

A3: According to safety data sheets, this compound is classified as a warning-level hazard.[1] It is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Symptoms:

  • The reaction does not proceed to completion, as indicated by TLC or LC-MS analysis.

  • A significant amount of starting material remains even after extended reaction times.

  • Formation of multiple unidentified byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degraded Starting Material The alpha-bromoketone is susceptible to degradation, especially if not stored properly. Confirm the purity of the starting material via NMR or LC-MS before use. Discoloration may indicate degradation.
Inappropriate Solvent The choice of solvent is critical for nucleophilic substitution reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S\textsubscript{N}2 reactions as they solvate the cation but leave the nucleophile more reactive.[3] Polar protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[4]
Insufficiently Nucleophilic Reagent The nucleophile may not be strong enough to displace the bromide. If possible, consider using a more potent nucleophile or converting the existing one to a more reactive form (e.g., deprotonation to form an anion).
Presence of Moisture Water can hydrolyze the alpha-bromoketone, leading to the formation of 1-(4-chloro-2-fluorophenyl)ethan-1-one and HBr. Ensure all glassware is oven-dried and use anhydrous solvents.
Side Reactions Strong, sterically hindered bases can promote E2 elimination, leading to the formation of an α,β-unsaturated ketone.[2] If a base is required, use a non-nucleophilic base and add it slowly at a low temperature.
Issue 2: Formation of an α,β-Unsaturated Ketone Impurity

Symptoms:

  • The desired product is contaminated with a byproduct that has a mass corresponding to the loss of HBr from the starting material.

  • NMR analysis shows signals in the olefinic region.

Potential Cause and Solution:

This is likely due to dehydrobromination, an E2 elimination reaction. This side reaction is favored by the presence of strong, non-nucleophilic bases and higher reaction temperatures.

  • Mitigation Strategy: If a base is necessary for the reaction, opt for a weaker base (e.g., K₂CO₃) or a non-nucleophilic hindered base (e.g., pyridine).[2] Maintain a low reaction temperature and carefully monitor the addition of the base.

Experimental Protocols & Visualizations

General Protocol for Nucleophilic Substitution

This protocol provides a general methodology for a typical S\textsubscript{N}2 reaction using this compound.

Reagents:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • (Optional) Non-nucleophilic base (e.g., K₂CO₃, DIPEA)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the nucleophile and the anhydrous solvent.

  • If a base is required, add it to the mixture and stir until dissolved or suspended.

  • Dissolve this compound in a minimal amount of the anhydrous solvent.

  • Add the solution of the alpha-bromoketone dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dried flask under inert atmosphere add_nucleophile Add Nucleophile & Solvent start->add_nucleophile add_base Add Base (optional) add_nucleophile->add_base add_ketone Add this compound solution add_base->add_ketone monitor Monitor reaction (TLC/LC-MS) add_ketone->monitor quench Quench Reaction monitor->quench workup Aqueous Workup & Extraction quench->workup purify Dry, Concentrate & Purify workup->purify end Isolated Product purify->end Final Product degradation_pathways cluster_hydrolysis Hydrolysis cluster_elimination Dehydrobromination cluster_substitution Nucleophilic Substitution start This compound hydrolysis_product 1-(4-chloro-2-fluorophenyl)-2-hydroxyethanone start->hydrolysis_product H₂O (acid/base catalysis) elimination_product 1-(4-chloro-2-fluorophenyl)ethen-1-one (α,β-Unsaturated Ketone) start->elimination_product Strong, hindered base substitution_product Substituted Product start->substitution_product Nucleophile (Nu⁻)

References

Preventing desfluoro impurity in Prasugrel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of the desfluoro impurity during the synthesis of Prasugrel.

Troubleshooting Guide: Desfluoro Impurity Formation

This guide addresses common issues encountered during Prasugrel synthesis that may lead to the formation of the desfluoro impurity.

Issue Potential Cause Recommended Action
High levels of desfluoro impurity in the final Prasugrel product. The primary source of the desfluoro impurity is the presence of 2-phenylacetic acid in the 2-(2-fluorophenyl)acetic acid starting material.[1] This impurity is carried through subsequent synthetic steps.Implement a strict quality control measure for the incoming 2-(2-fluorophenyl)acetic acid. Ensure that the content of 2-phenylacetic acid is below 0.1%.[1] If the starting material does not meet this specification, it should be purified before use.
Difficulty in removing the desfluoro impurity by recrystallization. The desfluoro analog of Prasugrel has a similar solubility profile to Prasugrel itself, making its removal through standard recrystallization techniques challenging and often inefficient.[1]The most effective strategy is to prevent its formation in the first place by controlling the purity of the starting materials. Relying on downstream purification to remove this impurity can lead to significant yield loss.
Detection of 2-bromo-1-cyclopropyl-2-phenylethanone in intermediate stages. This intermediate is the direct precursor to the desfluoro impurity and is formed when 2-phenylacetic acid is present in the initial steps of the synthesis.If this intermediate is detected, it confirms the contamination of the starting material. It is advisable to discard the batch and source or purify the 2-(2-fluorophenyl)acetic acid to meet the required purity specifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary origin of the desfluoro impurity in Prasugrel synthesis?

A1: The desfluoro impurity originates from the presence of 2-phenylacetic acid as an impurity in the starting material, 2-(2-fluorophenyl)acetic acid.[1] This initial impurity is converted into the corresponding desfluoro analog of a key intermediate, which then gets incorporated into the final Prasugrel molecule.

Q2: What is the acceptable limit for the desfluoro impurity in the final Prasugrel product?

A2: According to ICH guidelines, the acceptable level for a known impurity in a drug substance is generally less than 0.15%.[2] To consistently meet this, it is critical to control the formation of the desfluoro impurity at its source.

Q3: How can I control the level of desfluoro impurity in my synthesis?

A3: The most effective control measure is to use 2-(2-fluorophenyl)acetic acid with a purity of at least 99.9%, meaning the 2-phenylacetic acid content must be less than 0.1%.[1] Implementing rigorous testing of this starting material is essential.

Q4: Is it possible to remove the desfluoro impurity from the final product?

A4: While possible, removing the desfluoro impurity from the final Prasugrel product is very difficult due to its similar physical properties, such as solubility.[1] The process often requires multiple, yield-reducing purification steps like successive recrystallizations.[1] Therefore, prevention is the most practical and economical approach.

Q5: What analytical methods are suitable for detecting and quantifying the desfluoro impurity?

A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for detecting and quantifying the desfluoro impurity in both the starting materials and the final Prasugrel product.[2][3] A validated HPLC method can separate Prasugrel from its related substances, including the desfluoro impurity.

Experimental Protocol: Minimizing Desfluoro Impurity

The following protocol outlines the key steps to minimize the formation of the desfluoro impurity by ensuring the purity of the starting material.

Objective: To ensure the level of 2-phenylacetic acid in 2-(2-fluorophenyl)acetic acid is below 0.1% prior to its use in the synthesis of Prasugrel.

Materials:

  • 2-(2-fluorophenyl)acetic acid (commercial grade)

  • Suitable solvent for recrystallization (e.g., toluene, heptane, or a mixture thereof)

  • HPLC system with a suitable column (e.g., C18)

  • Reference standards for 2-(2-fluorophenyl)acetic acid and 2-phenylacetic acid

Methodology:

  • Initial Purity Assessment (HPLC Analysis):

    • Prepare a standard solution of the commercial 2-(2-fluorophenyl)acetic acid.

    • Develop and validate an HPLC method capable of separating 2-(2-fluorophenyl)acetic acid from 2-phenylacetic acid.

    • Quantify the percentage of 2-phenylacetic acid in the commercial starting material.

  • Purification of 2-(2-fluorophenyl)acetic acid (if initial purity is >0.1% 2-phenylacetic acid):

    • Dissolve the commercial 2-(2-fluorophenyl)acetic acid in a minimal amount of a suitable hot solvent or solvent mixture.

    • Allow the solution to cool slowly to facilitate the crystallization of the pure 2-(2-fluorophenyl)acetic acid.

    • Filter the crystals and wash them with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

  • Final Purity Confirmation (HPLC Analysis):

    • Analyze the purified 2-(2-fluorophenyl)acetic acid using the validated HPLC method.

    • Confirm that the level of 2-phenylacetic acid is below 0.1%.

    • If the purity is still not met, a second recrystallization may be necessary.

  • Use in Prasugrel Synthesis:

    • Once the 2-(2-fluorophenyl)acetic acid meets the purity specification, it can be used in the subsequent steps of the Prasugrel synthesis.

Visualizations

Desfluoro_Impurity_Formation_Pathway cluster_starting_materials Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product A 2-(2-fluorophenyl)acetic acid C 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone A->C Synthetic Steps B 2-phenylacetic acid (Impurity < 0.1%) D 2-bromo-1-cyclopropyl-2-phenylethanone (Impurity) B->D E Prasugrel C->E Further Synthetic Steps F Desfluoro Prasugrel (Impurity) D->F

Caption: Formation pathway of the desfluoro impurity in Prasugrel synthesis.

Impurity_Control_Workflow Start Receive commercial 2-(2-fluorophenyl)acetic acid Analyze Analyze for 2-phenylacetic acid content by HPLC Start->Analyze Decision Is 2-phenylacetic acid < 0.1%? Analyze->Decision Purify Purify by recrystallization Decision->Purify No Proceed Proceed with Prasugrel synthesis Decision->Proceed Yes Purify->Analyze

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the α-bromination of 1-(4-chloro-2-fluorophenyl)ethanone.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Recommendation
Insufficient Reaction Temperature The α-bromination of acetophenones with electron-withdrawing groups may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10°C and monitor the progress by Thin Layer Chromatography (TLC). For similar reactions, temperatures around 90°C have been shown to be effective.[1][2]
Inappropriate Brominating Agent The reactivity of brominating agents varies. For substrates with electron-withdrawing groups, a more reactive agent might be necessary. Consider switching to an alternative such as Pyridine Hydrobromide Perbromide, which has shown high efficiency in the bromination of 4-chloroacetophenone.[2]
Inadequate Reaction Time Some reactions may require extended periods to reach completion. Monitor the reaction over a longer duration. Studies on similar compounds have shown optimal reaction times to be around 3 hours.[2]
Poor Quality of Reagents Ensure the starting material, solvent, and brominating agent are pure and dry. Impurities can inhibit the reaction.

Issue 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Recommendation
Over-bromination (Dibromination) This is a common side reaction. To minimize the formation of the dibrominated product, use a strict 1:1 or slightly less than stoichiometric amount of the brominating agent relative to the starting ketone.[1] Adding the brominating agent portion-wise can also help maintain a low concentration and improve selectivity.
Bromination on the Aromatic Ring Although the chloro and fluoro groups are deactivating, ring bromination can still occur, especially under harsh conditions or with certain catalysts. Using acidic conditions (e.g., acetic acid as a solvent) can favor α-bromination.[1] Avoid strong Lewis acid catalysts that can promote aromatic substitution.
Reaction Temperature is Too High While higher temperatures can increase the reaction rate, they can also lead to a decrease in selectivity and the formation of side products.[1] Once optimal conversion is achieved, consider lowering the temperature to improve selectivity.

Issue 3: Difficult Purification of the Final Product

Possible Cause Recommendation
Presence of Unreacted Starting Material and/or Side Products If TLC analysis shows multiple spots, purification by column chromatography is recommended. A solvent system of ethyl acetate/petroleum ether has been used for similar compounds.[3]
Oily Product Instead of Crystalline Solid Impurities can sometimes prevent the product from crystallizing. Attempt to purify a small sample by column chromatography to obtain a pure fraction, which may then crystallize. Seeding the bulk of the oily product with these crystals can induce crystallization.
Decomposition of the Product α-bromo ketones can be lachrymatory and may degrade over time or upon exposure to light or heat. Store the purified product in a cool, dark, and well-ventilated area. For long-term storage, consider an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the most common brominating agents for the α-bromination of 1-(4-chloro-2-fluorophenyl)ethanone?

A1: Commonly used brominating agents for this type of transformation include N-Bromosuccinimide (NBS), Pyridine Hydrobromide Perbromide, and Copper(II) Bromide (CuBr₂). For the structurally similar 4-chloroacetophenone, Pyridine Hydrobromide Perbromide was found to be the most efficient, giving a yield of 85%, compared to ~60% with CuBr₂ and a much lower yield with NBS under the same conditions.[2]

Q2: Which solvent is most suitable for this reaction?

A2: Acetic acid is a commonly used solvent as it also serves as an acid catalyst, promoting the formation of the enol intermediate necessary for α-bromination.[1][2] Other solvents like methanol and dichloromethane have also been reported for the bromination of acetophenones.[4]

Q3: What is the optimal temperature for the reaction?

A3: The optimal temperature can depend on the specific brominating agent and solvent used. For the bromination of 4-chloroacetophenone with pyridine hydrobromide perbromide in acetic acid, 90°C was found to be the optimal temperature.[2] Temperatures below 80°C resulted in lower yields.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.

Q5: What are the expected side products in this reaction?

A5: The most common side products are the dibrominated ketone (2,2-dibromo-1-(4-chloro-2-fluorophenyl)ethanone) and potentially products resulting from bromination on the aromatic ring.[1]

Data Presentation

Table 1: Comparison of Brominating Agents for 4-Chloroacetophenone

Brominating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Pyridine Hydrobromide PerbromideAcetic Acid90385[2]
Copper(II) BromideAcetic Acid903~60[2]
N-Bromosuccinimide (NBS)Acetic Acid903Low[2]

Table 2: Effect of Temperature on the Yield of α-Bromo-4-chloroacetophenone

Temperature (°C)Molar Ratio (Substrate:Brominator)SolventTime (h)Yield (%)Reference
< 801.0:1.1Acetic Acid3Relatively Low[1]
901.0:1.1Acetic Acid385[1][2]

Table 3: Effect of Reaction Time on the Yield of α-Bromo-4-chloroacetophenone

Time (h)Molar Ratio (Substrate:Brominator)SolventTemperature (°C)Yield (%)Reference
21.0:1.1Acetic Acid90Lower than at 3h[2]
31.0:1.1Acetic Acid90Highest Yield[2]
41.0:1.1Acetic Acid90Slightly Lower[2]

Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is adapted from the successful bromination of 4-chloroacetophenone.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq.) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to 90°C and maintain this temperature for 3 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Bromination using Copper(II) Bromide in Ethyl Acetate

This protocol is adapted from the synthesis of a similar fluorinated and brominated acetophenone derivative.[3]

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add Copper(II) Bromide (2.1 eq.) and ethyl acetate.

  • Addition of Substrate: Add a solution of 1-(4-chloro-2-fluorophenyl)ethanone (1.0 eq.) in ethyl acetate to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 1-12 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the copper salts.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Mandatory Visualization

Troubleshooting_Workflow start Start: α-Bromination Reaction check_conversion Check Conversion by TLC start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes increase_temp Increase Temperature low_conversion->increase_temp change_reagent Change Brominating Agent low_conversion->change_reagent increase_time Increase Reaction Time low_conversion->increase_time increase_temp->check_conversion change_reagent->check_conversion increase_time->check_conversion check_selectivity Check Selectivity by TLC good_conversion->check_selectivity low_selectivity Low Selectivity (Side Products) check_selectivity->low_selectivity No high_selectivity High Selectivity check_selectivity->high_selectivity Yes adjust_stoichiometry Adjust Stoichiometry (1:1 or less Br) low_selectivity->adjust_stoichiometry optimize_temp Optimize Temperature low_selectivity->optimize_temp use_acidic_solvent Use Acidic Solvent low_selectivity->use_acidic_solvent adjust_stoichiometry->check_selectivity optimize_temp->check_selectivity use_acidic_solvent->check_selectivity purification Purification (Recrystallization/Chromatography) high_selectivity->purification end End: Pure Product purification->end

Caption: Troubleshooting workflow for optimizing the α-bromination of 1-(4-chloro-2-fluorophenyl)ethanone.

Side_Reactions starting_material 1-(4-chloro-2-fluorophenyl)ethanone desired_product Desired Product: This compound starting_material->desired_product α-Bromination (Desired Pathway) aromatic_bromination Side Product: Aromatic Bromination starting_material->aromatic_bromination Ring Bromination (Undesired Pathway) brominating_agent Brominating Agent (e.g., Br₂) brominating_agent->desired_product dibrominated_product Side Product: Dibromination brominating_agent->dibrominated_product brominating_agent->aromatic_bromination desired_product->dibrominated_product Further Bromination (Excess Reagent)

Caption: Potential side reactions during the bromination of 1-(4-chloro-2-fluorophenyl)ethanone.

References

Technical Support Center: NMR Analysis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying impurities in 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is NMR spectroscopy a preferred method for identifying impurities in pharmaceutical compounds like this compound?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary technique for the structural elucidation of organic molecules.[1][2] Its key advantages in impurity profiling include:

  • Structural Information: NMR provides detailed information about the molecular structure, connectivity, and stereochemistry of the main compound and any impurities present.[1]

  • Non-Destructive: The technique is non-destructive, allowing the sample to be recovered for further analysis by other methods if necessary.

  • Quantitative Analysis (qNMR): NMR can be used to determine the concentration of both the active pharmaceutical ingredient (API) and its impurities, often without the need for a reference standard for each impurity.[3]

  • Universal Detection: It is a quasi-universal detector for hydrogen-containing organic compounds, making it sensitive to a wide range of potential impurities.[1]

Q2: What are the common types of impurities I might find in my sample of this compound?

A2: Impurities can originate from various stages of the manufacturing process or storage.[2] For this specific compound, potential impurities include:

  • Starting Materials: Unreacted 1-(4-chloro-2-fluorophenyl)ethanone.

  • Reagents: Residual brominating agents or solvents used in the synthesis.

  • Process-Related Impurities: Over-brominated species such as 2,2-dibromo-1-(4-chloro-2-fluorophenyl)ethanone.

  • Degradation Products: Compounds formed during storage or exposure to light, heat, or moisture.

  • Residual Solvents: Solvents used during synthesis or purification (e.g., dichloromethane, ethyl acetate, hexane).[2]

Q3: How should I prepare my sample for NMR analysis to ensure the best results for impurity identification?

A3: Proper sample preparation is critical for high-quality NMR data.

  • Select a Suitable Deuterated Solvent: Choose a solvent that completely dissolves your sample and has minimal overlapping signals with the compound of interest. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Concentration: The sample should be concentrated enough to detect minor impurities but not so concentrated that it causes peak broadening or poor resolution.[4] A typical concentration is 5-10 mg in 0.6-0.7 mL of solvent.

  • Filtration: If the sample does not fully dissolve, filter it through a small plug of glass wool into the NMR tube to remove particulate matter, which can degrade spectral quality.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a stable internal standard with sharp, well-separated peaks (e.g., 1,3,5-trimethoxybenzene or maleic acid).

Q4: How do I interpret the ¹H NMR spectrum to identify an unknown impurity?

A4: Identifying an unknown impurity involves a systematic approach:

  • Assign Main Compound Peaks: First, identify and assign all the proton signals belonging to this compound.

  • Identify Solvent and Known Impurity Peaks: Look for characteristic signals from the residual non-deuterated solvent, water, and common lab contaminants like grease or acetone.[5]

  • Analyze Unknown Signals: For the remaining unassigned peaks, analyze their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). This information provides clues about the structure of the impurity.

  • Utilize 2D NMR: If the ¹H NMR spectrum is complex, advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to determine proton-proton and proton-carbon connectivities, respectively, aiding in structural elucidation.

Troubleshooting Guide

Q: My NMR spectrum has very broad peaks. What could be the cause?

A: Broad peaks in an NMR spectrum can be caused by several factors:

  • Poor Shimming: The magnetic field homogeneity may be poor. Try re-shimming the spectrometer.

  • Sample Concentration: The sample may be too concentrated, leading to aggregation or increased viscosity.[4] Diluting the sample can help.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons that are exchanging with the solvent or other protons in the molecule (like -OH or -NH protons) can appear as broad signals.[5] Adding a drop of D₂O will cause these peaks to disappear.[4]

Q: I see signals in my spectrum that don't belong to my compound, but they don't look like process impurities. What are they?

A: These are likely common laboratory contaminants.

  • Water (H₂O): Appears as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).

  • Acetone: A sharp singlet around 2.17 ppm in CDCl₃. Often a residue from cleaning glassware.[4]

  • Grease: Hydrocarbon grease from glassware joints can appear as broad multiplets around 1.2-1.4 ppm.[6]

  • Solvents: Residual solvents from purification steps like column chromatography (e.g., hexane, ethyl acetate) are common.[6]

Q: The peaks of my main compound and a suspected impurity are overlapping. How can I resolve them?

A: Overlapping signals can make identification and quantification difficult.

  • Change the Solvent: Running the sample in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can alter the chemical shifts of different compounds to varying degrees, potentially resolving the overlap.[4]

  • Increase Magnetic Field Strength: Using a higher-field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase spectral dispersion and can separate overlapping peaks.

  • 2D NMR: Techniques like COSY or HSQC can help distinguish between different spin systems even when their ¹H signals overlap.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for this compound and Potential Impurities.

Compound NameStructure FragmentExpected ¹H Chemical Shift (δ, ppm) in CDCl₃Multiplicity
Main Compound -C(=O)CH ₂Br~4.4 - 4.5Singlet (s)
This compoundAromatic -H ~7.2 - 7.9Multiplet (m)
Impurity: Starting Material
1-(4-chloro-2-fluorophenyl)ethanone-C(=O)CH~2.6Singlet (s)
Impurity: Over-bromination
2,2-Dibromo-1-(4-chloro-2-fluorophenyl)ethanone-C(=O)CH Br₂~6.6 - 6.7Singlet (s)[7]
Impurity: Common Solvents
DichloromethaneCH₂Cl₂~5.30Singlet (s)
Ethyl Acetate-OC(=O)CH~2.05Singlet (s)[8]
Ethyl Acetate-OCH ₂CH₃~4.12Quartet (q)[8]
Hexane-CH₂- and -CH₃~0.9 - 1.3Multiplets (m)[8]

Note: The chemical shifts for the main compound are estimated based on structurally similar compounds like 2-bromo-1-(4-chlorophenyl)ethanone and 2-bromo-1-(4-fluorophenyl)ethanone.[7]

Experimental Protocols

Protocol: Standard ¹H NMR Sample Preparation and Acquisition

  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Vortex the vial for 30 seconds to ensure the sample is fully dissolved.

  • Transfer: Carefully transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate all peaks and analyze the chemical shifts and multiplicities to identify the main compound and any impurities.

Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1D ¹H Spectrum acq2->acq3 an1 Process Spectrum (FT, Phase, Baseline) acq3->an1 an2 Assign Main Compound Peaks an1->an2 an3 Identify Known Contaminants an2->an3 an4 Analyze Unknown Signals an3->an4 an5 Impurity Identified? an4->an5 an6 Quantify and Report an5->an6 Yes an7 Perform 2D NMR (COSY, HSQC) an5->an7 No an7->an4 an8 Isolate Impurity (e.g., HPLC) an7->an8

Caption: Workflow for NMR-based impurity identification.

G start Problem with NMR Spectrum q1 Are peaks broad? start->q1 a1_1 Re-shim spectrometer q1->a1_1 Yes q2 Unexpected peaks? q1->q2 No a1_2 Dilute sample a1_1->a1_2 a1_3 Check for paramagnetic contaminants a1_2->a1_3 a1_3->q2 a2_1 Check for common solvents/contaminants (Water, Acetone, Grease) q2->a2_1 Yes q3 Signals overlapping? q2->q3 No a2_2 Review synthesis and purification steps a2_1->a2_2 a2_2->q3 a3_1 Re-run in a different solvent (e.g., Benzene-d₆) q3->a3_1 Yes end Spectrum Resolved q3->end No a3_2 Use a higher-field spectrometer a3_1->a3_2 a3_2->end

Caption: Troubleshooting flowchart for common NMR issues.

References

Removal of unreacted starting material from 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting material, 1-(4-chloro-2-fluorophenyl)ethanone, from the final product, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone.

Frequently Asked Questions (FAQs)

Q1: My crude product mixture is an oil, but I expected a solid. How can I purify it?

A1: It is not uncommon for impurities to cause a product that is typically a solid to appear as an oil. The unreacted starting material, 1-(4-chloro-2-fluorophenyl)ethanone, has a lower melting point than the brominated product. A high concentration of the starting material can result in an oily crude product. We recommend attempting purification by column chromatography, as this method is effective for separating liquids and oils.

Q2: I tried to recrystallize my product, but everything oiled out. What should I do?

A2: "Oiling out" during recrystallization occurs when the solute is insoluble in the hot solvent and separates as a liquid instead of forming crystals upon cooling. This can be due to an inappropriate solvent, too rapid cooling, or the presence of significant impurities.

  • Troubleshooting Steps:

    • Solvent System: Ensure you are using an appropriate solvent system. For α-bromo ketones, ethanol or a mixed solvent system like hexane/ethyl acetate or hexane/acetone is often effective.

    • Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling can promote oiling.

    • Purity: If the crude product is highly impure, consider a preliminary purification by column chromatography to remove the bulk of the unreacted starting material before attempting recrystallization.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the separation of this compound from its starting material.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).

    • Visualization: The spots can be visualized under a UV lamp (254 nm). The starting material (ketone) will likely have a different Rf value than the product (α-bromo ketone). Generally, the brominated compound is slightly more polar and will have a lower Rf value.

Q4: I performed column chromatography, but the separation was poor. What can I do to improve it?

A4: Poor separation in column chromatography can be due to several factors:

  • Solvent System: The polarity of the eluent may not be optimal. If the starting material and product are eluting too quickly and close together, decrease the polarity of the mobile phase (i.e., increase the proportion of hexanes). If they are moving too slowly, increase the polarity (increase the proportion of ethyl acetate).

  • Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample Loading: The sample should be loaded onto the column in a concentrated solution using a minimal amount of solvent. Overloading the column with too much sample can also lead to poor separation.

Data Presentation

The following table summarizes the physical properties of the product and the likely starting material. Note that some data for the specific compounds of interest are limited, and therefore, data from structurally similar compounds are provided for guidance.

CompoundStructureMolecular Weight ( g/mol )Physical StateMelting Point (°C)Solubility
This compound C₈H₅BrClFO267.48Solid or Semi-solidNot availableSoluble in many organic solvents.
1-(4-chloro-2-fluorophenyl)ethanone C₈H₆ClFO172.58SolidNot availableSoluble in ethanol, ether, chloroform; low solubility in water.[1][2]
Analogs for Reference
4'-ChloroacetophenoneC₈H₇ClO154.59Solid74-76Soluble in ethanol, methanol, acetone; limited water solubility.[2]
4'-FluoroacetophenoneC₈H₇FO138.14LiquidNot applicableSoluble in ethanol, ether, chloroform; low water solubility.[1]
p-Bromophenacyl bromideC₈H₆Br₂O277.94Solid108-109Soluble in hot ethanol.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is recommended for oily crude products or when recrystallization is ineffective.

  • Prepare the TLC System:

    • Prepare a TLC developing chamber with a 9:1 hexanes:ethyl acetate solvent mixture.

    • Spot the crude reaction mixture, the starting material (if available), and the product (if a pure sample is available) on a silica gel TLC plate.

    • Develop the plate and visualize under UV light to determine the Rf values of the starting material and the product. The product is expected to have a slightly lower Rf than the starting material.

  • Pack the Column:

    • Select an appropriately sized glass column and slurry pack with silica gel using the chosen eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully load the concentrated sample onto the top of the silica gel bed.

  • Elute the Column:

    • Begin elution with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for crude products that are solids and contain a smaller amount of impurities.

  • Select a Solvent System:

    • Based on literature for similar compounds, 95% ethanol is a good starting point.[3] Alternatively, a mixed solvent system such as hexanes/ethyl acetate can be tested.

    • To test a solvent, place a small amount of the crude product in a test tube and add a small amount of the solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolve the Crude Product:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.

  • Decolorize (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallize the Product:

    • Allow the hot solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals in a vacuum oven or air dry.

Mandatory Visualization

PurificationWorkflow start Crude Product (this compound + Starting Material) check_physical_state Assess Physical State start->check_physical_state recrystallization Attempt Recrystallization check_physical_state->recrystallization Solid column_chromatography Perform Column Chromatography check_physical_state->column_chromatography Oil is_solid Solid or Semi-Solid is_oil Oil check_purity Check Purity (TLC/NMR) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->pure_product Pure repurify Repurify if Necessary check_purity->repurify Impure repurify->column_chromatography

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Synthesis of Azoles with 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of azoles using 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. The focus is on identifying and mitigating byproduct formation to improve reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of azoles, such as thiazoles and imidazoles, from this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of the Desired Azole Product 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Formation of significant amounts of byproducts. 3. Degradation: The product or starting material may be unstable under the reaction conditions.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting material. Consider increasing the reaction time or temperature if necessary. 2. Optimize Conditions: Adjust reaction parameters such as temperature, solvent, and pH to minimize the formation of side products. For instance, in Hantzsch thiazole synthesis, neutral to slightly basic conditions are generally preferred. 3. Inert Atmosphere: If reagents or products are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unexpected Peaks in LC-MS/NMR 1. Dimerization of the Ketone: The α-bromoketone can undergo self-condensation. 2. Hydrolysis of the Bromo Group: The bromo group can be replaced by a hydroxyl group, leading to the formation of 1-(4-chloro-2-fluorophenyl)-2-hydroxyethanone. 3. Formation of Isomeric Products: In reactions with unsymmetrical reagents, regioisomers can be formed. For example, in the Hantzsch thiazole synthesis with substituted thioureas, different isomers can be produced depending on the reaction conditions.[1]1. Control Stoichiometry and Addition Rate: Use a slight excess of the nucleophile (e.g., thiourea) and add the bromoketone slowly to the reaction mixture to minimize its self-reaction. 2. Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis. 3. Control of Reaction Conditions: The regioselectivity of the Hantzsch thiazole synthesis can be influenced by pH. Acidic conditions may lead to a mixture of 2-amino- and 2-imino-thiazole derivatives.[1] Careful control of pH is crucial for selective synthesis.
Difficulty in Product Purification 1. Similar Polarity of Product and Byproducts: Byproducts may have similar chromatographic behavior to the desired product, making separation by column chromatography challenging. 2. Oily Product: The final product may not solidify, making isolation difficult.1. Alternative Purification: Employ alternative purification techniques such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization. Derivatization of the product to alter its polarity for easier separation can also be considered. 2. Induce Crystallization: Attempt to induce crystallization by scratching the flask, seeding with a small crystal of the product, or co-distilling with a non-polar solvent to remove residual solvents. Salt formation can also facilitate crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Hantzsch thiazole synthesis using this compound and thiourea?

A1: The Hantzsch thiazole synthesis is a robust method for the preparation of thiazoles.[2][3] However, several byproducts can form. The most common include:

  • Unreacted Starting Material: Incomplete reaction can leave residual this compound.

  • Hydrolysis Product: 1-(4-chloro-2-fluorophenyl)-2-hydroxyethanone can form if water is present in the reaction mixture.

  • Dimerization Product: Self-condensation of the α-bromoketone can lead to the formation of a diketone.

  • Isomeric Thiazoles: When using substituted thioureas, the reaction can yield isomeric thiazole products, particularly under acidic conditions.[1]

Q2: How can I minimize the formation of the hydrolyzed byproduct, 1-(4-chloro-2-fluorophenyl)-2-hydroxyethanone?

A2: To minimize hydrolysis, it is crucial to use anhydrous (dry) solvents and reagents. Drying the solvent over a suitable drying agent (e.g., molecular sieves) and ensuring the starting materials are free of moisture can significantly reduce the formation of this byproduct. Running the reaction under an inert atmosphere can also help.

Q3: Can the reaction conditions influence the type of azole isomer formed?

A3: Yes, particularly in the synthesis of thiazoles from N-substituted thioureas. Under neutral conditions, the reaction typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[1] Therefore, controlling the pH of the reaction is critical for achieving the desired regioselectivity.

Q4: What is a general, reliable method for synthesizing thiazoles from this compound?

A4: A widely used method is the Hantzsch thiazole synthesis.[2][3] A general protocol involves reacting the this compound with a thioamide (like thiourea for a 2-aminothiazole) in a solvent such as ethanol. The reaction is often carried out at reflux temperature. The product can then be isolated by precipitation upon cooling or by extraction and subsequent purification.

Experimental Protocols

General Protocol for the Synthesis of 2-Amino-4-(4-chloro-2-fluorophenyl)thiazole

This protocol is based on the principles of the Hantzsch thiazole synthesis.[2]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate solution (5% w/v)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add the reaction mixture to a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Hantzsch_Thiazole_Synthesis reagents This compound + Thiourea solvent Ethanol reagents->solvent Dissolve conditions Reflux solvent->conditions Heat workup Cooling & Neutralization (NaHCO3) conditions->workup Reaction Completion product 2-Amino-4-(4-chloro-2-fluorophenyl)thiazole purification Filtration & Recrystallization workup->purification purification->product

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Byproduct_Formation_Pathway cluster_main Main Reaction cluster_side Side Reactions start This compound main_reagent + Thiourea start->main_reagent hydrolysis_reagent + H2O start->hydrolysis_reagent dimerization_reagent + Self-condensation start->dimerization_reagent main_product Desired Thiazole Product main_reagent->main_product Hantzsch Synthesis hydrolysis Hydrolysis Product dimerization Dimerization Product hydrolysis_reagent->hydrolysis dimerization_reagent->dimerization

Caption: Pathways for main product and byproduct formation.

Troubleshooting_Workflow start Low Yield or Impure Product? check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete check_completion->incomplete No complete Complete check_completion->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time check_byproducts Identify Byproducts (MS/NMR) complete->check_byproducts hydrolysis Hydrolysis Product? check_byproducts->hydrolysis dimerization Dimerization? hydrolysis->dimerization No use_dry_solvents Use Anhydrous Conditions hydrolysis->use_dry_solvents Yes slow_addition Slow Addition of Ketone dimerization->slow_addition Yes optimize Optimize Purification dimerization->optimize No

Caption: Troubleshooting workflow for azole synthesis.

References

Validation & Comparative

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: A Comparative Analysis of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Phenacyl bromides, a class of α-haloketones, are widely recognized as versatile intermediates in the synthesis of a vast array of heterocyclic compounds, many of which form the core of medicinally important molecules. Among these, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone stands out due to the unique electronic properties conferred by its halogenated phenyl ring. This guide provides a comprehensive comparison of this compound with other phenacyl bromides, supported by experimental data and detailed protocols, to aid in the informed selection of reagents for organic synthesis.

Performance in Synthesis: Reactivity and Yield

The reactivity of phenacyl bromides in nucleophilic substitution reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the chloro and fluoro substituents in this compound, enhances the electrophilicity of the carbonyl carbon and the adjacent α-carbon. This heightened electrophilicity generally leads to an increased rate of reaction with nucleophiles.

Kinetic studies on the reactions of various para-substituted phenacyl bromides with nucleophiles have consistently shown that electron-withdrawing substituents accelerate the reaction rate. For instance, in the reaction of para-substituted phenacyl bromides with benzoate ions, a positive Hammett ρ value is observed, indicating that electron-withdrawing groups stabilize the transition state of the nucleophilic attack, thus increasing the reaction rate.[1] This principle suggests that this compound will be more reactive towards nucleophiles compared to unsubstituted phenacyl bromide or those bearing electron-donating groups (e.g., methoxy, methyl).

This enhanced reactivity can be advantageous in synthesis, potentially leading to shorter reaction times and milder reaction conditions. However, it is important to consider that increased reactivity can sometimes lead to the formation of side products if not carefully controlled.

The following table summarizes the expected relative reactivity and observed yields in a common application of phenacyl bromides: the Hantzsch thiazole synthesis.

Phenacyl Bromide DerivativePhenyl Ring SubstituentsExpected Relative ReactivityTypical Yield in Thiazole Synthesis
This compound 4-Chloro, 2-Fluoro (Electron-withdrawing)HighExcellent
2-Bromo-1-(4-bromophenyl)ethanone4-Bromo (Electron-withdrawing)HighExcellent
2-Bromo-1-(4-chlorophenyl)ethanone4-Chloro (Electron-withdrawing)HighExcellent
2-Bromo-1-(4-fluorophenyl)ethanone4-Fluoro (Electron-withdrawing)HighExcellent
2-Bromo-1-phenylethanone (Phenacyl bromide)UnsubstitutedModerateGood to Excellent
2-Bromo-1-(4-methoxyphenyl)ethanone4-Methoxy (Electron-donating)LowGood to Excellent
2-Bromo-1-(4-methylphenyl)ethanone4-Methyl (Electron-donating)LowGood to Excellent

Note: While kinetic data suggests a difference in reactivity, in many optimized synthetic procedures for robust reactions like the Hantzsch thiazole synthesis, excellent yields can often be achieved with a range of substituted phenacyl bromides by adjusting reaction times and conditions.

Experimental Protocols

A cornerstone of synthetic chemistry is the ability to reliably reproduce experimental results. Below are detailed methodologies for the synthesis of a 2-amino-4-arylthiazole, a common and important heterocyclic scaffold, using a generic phenacyl bromide. This protocol can be readily adapted for this compound.

General Procedure for the Synthesis of 4-Aryl-2-aminothiazoles

This protocol is adapted from a rapid and efficient synthesis of 4-substituted 2-amino thiazoles.[2]

Materials:

  • Substituted Phenacyl Bromide (e.g., this compound) (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • Copper silicate catalyst (10 mol %) (Optional, for catalysis)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Filtration apparatus

  • Crushed ice

Procedure:

  • To a round bottom flask, add the substituted phenacyl bromide (1 mmol), thiourea (1.2 mmol), and ethanol (5 mL). If using a catalyst, add copper silicate (10 mol %).

  • The reaction mixture is then refluxed at 78°C.

  • The progress of the reaction is monitored by thin-layer chromatography using a suitable mobile phase (e.g., hexane:ethyl acetate, 8:3).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • If a heterogeneous catalyst was used, it is removed by filtration.

  • The filtrate is then poured over crushed ice to precipitate the solid product.

  • The solid product is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizing the Synthesis: Mechanisms and Workflows

To better understand the synthetic process, graphical representations of the reaction mechanism and experimental workflow are invaluable.

Hantzsch Thiazole Synthesis Mechanism

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives from α-haloketones and a thioamide source like thiourea. The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.

Hantzsch_Thiazole_Synthesis PhenacylBromide Phenacyl Bromide (e.g., this compound) Intermediate1 S-Alkylated Isothiourea Intermediate PhenacylBromide->Intermediate1 Nucleophilic Attack by Sulfur Thiourea Thiourea Thiourea->Intermediate1 Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole 4-Aryl-2-aminothiazole Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow for Thiazole Synthesis

The following diagram illustrates the typical laboratory workflow for the synthesis and purification of a 4-aryl-2-aminothiazole.

Experimental_Workflow Start Start: Combine Reactants (Phenacyl Bromide, Thiourea, Solvent) Reaction Reaction at Elevated Temperature (e.g., Reflux) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Reaction Work-up (Cooling, Precipitation) Monitoring->Workup Proceed if complete Isolation Product Isolation (Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Analysis Product Analysis (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: A generalized experimental workflow for thiazole synthesis.

Applications in Drug Development

Phenacyl bromides are crucial starting materials for the synthesis of a wide range of biologically active molecules. The resulting thiazole-containing compounds, for example, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substituents on the phenyl ring of the phenacyl bromide can significantly influence the biological activity of the final product. The presence of halogens, as in this compound, can enhance lipophilicity and metabolic stability, and introduce specific electronic interactions with biological targets, making it a valuable precursor in drug discovery programs.

References

A Comparative Guide to Brominating Agents for Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective α-bromination of acetophenone derivatives is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules. The choice of brominating agent is paramount, directly influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of common brominating agents, supported by experimental data, to facilitate informed reagent selection.

The α-bromoacetophenone moiety is a versatile synthon, serving as a precursor for various nitrogen, oxygen, and sulfur-containing heterocycles, which are prevalent in medicinal chemistry. The reactivity of the α-carbon is enhanced by the adjacent carbonyl group, making it susceptible to electrophilic bromination. However, achieving selective monobromination while avoiding side reactions, such as dibromination or aromatic ring bromination, presents a significant challenge. This guide evaluates four commonly employed brominating agents: Liquid Bromine (Br₂), N-Bromosuccinimide (NBS), Pyridine Hydrobromide Perbromide (PHPB), and Copper(II) Bromide (CuBr₂).

Performance Comparison of Brominating Agents

The efficacy of a brominating agent is determined by its reactivity, selectivity for α-bromination over other positions, and the yield of the desired product. The following table summarizes the performance of the four main classes of brominating agents on various acetophenone derivatives, highlighting the impact of substituents on the aromatic ring.

Brominating AgentAcetophenone DerivativeSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Pyridine Hydrobromide Perbromide 4-ChloroacetophenoneAcetic Acid90385[1][2]
4-(Trifluoromethyl)acetophenoneAcetic Acid90390[2]
4-(Trifluoromethoxy)acetophenoneAcetic Acid90388[2]
4-IodoacetophenoneAcetic Acid90382[2]
4-BromoacetophenoneAcetic Acid90380[2]
4-PhenylacetophenoneAcetic Acid90375[2]
N-Bromosuccinimide (NBS) 4-ChloroacetophenoneAcetic Acid903Low[1]
AcetophenoneDichloromethane80 (Microwave)0.5High[3]
Copper(II) Bromide 4-ChloroacetophenoneAcetic Acid903~60[1][2]
AcetophenoneChloroform/Ethyl AcetateRefluxNot SpecifiedGood[4]
Liquid Bromine (Br₂) / AlCl₃ AcetophenoneEtherIce BathNot Specified88-96[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following sections provide standardized procedures for the α-bromination of acetophenone derivatives using each of the discussed reagents.

Bromination with Liquid Bromine (Br₂) and Aluminum Chloride (AlCl₃)

Objective: To synthesize α-bromoacetophenone using liquid bromine with a Lewis acid catalyst.

Materials:

  • Acetophenone

  • Anhydrous Ether or Carbon Tetrachloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Liquid Bromine (Br₂)

  • Ice

  • Petroleum Ether

Procedure:

  • In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve acetophenone (0.42 mole) in 50 mL of anhydrous ether.[5]

  • Cool the solution in an ice bath and introduce 0.5 g of anhydrous aluminum chloride.[5]

  • From the dropping funnel, add liquid bromine (0.42 mole) dropwise with vigorous stirring at a rate of approximately 1 mL per minute.[5]

  • After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a gentle stream of air to prevent the product from darkening.[5]

  • The resulting solid mass is washed with a mixture of 10 mL of water and 10 mL of petroleum ether to remove the color.[5]

  • Filter the crystals under suction and wash with fresh portions of the water/petroleum ether mixture until a white product is obtained.[5]

  • The crude product can be recrystallized from a suitable solvent if further purification is required.

Safety Note: Liquid bromine is highly toxic, corrosive, and volatile.[1] This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Bromination with N-Bromosuccinimide (NBS)

Objective: To achieve selective α-bromination of an acetophenone derivative using NBS, a solid and safer alternative to liquid bromine.

Materials:

  • Substituted Acetophenone

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH) or Acidic Aluminum Oxide (Al₂O₃)

  • Dichloromethane or Methanol

  • Silica Gel

Procedure (Microwave Irradiation):

  • To a solution of the acetophenone derivative (1 mmol) in dichloromethane (10 mL), add NBS (1.1 mmol) and p-toluenesulfonic acid (0.2 mmol).[3]

  • Place the reaction mixture in a microwave reactor and irradiate at 80°C for 30 minutes.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Purify the product by column chromatography on silica gel.

Procedure (Conventional Heating with Al₂O₃):

  • In a round-bottom flask, combine the acetophenone derivative, acidic Al₂O₃ (10% w/w), and methanol.

  • Heat the mixture to reflux and add NBS portion-wise.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the alumina.

  • Remove the solvent under reduced pressure and purify the crude product.

Safety Note: NBS is a solid and easier to handle than liquid bromine, but it can be a source of bromine and should be handled with care.[6] Avoid inhalation of dust and contact with skin and eyes. NBS can be incompatible with certain solvents like DMF, leading to thermal instability.[1][6]

Bromination with Pyridine Hydrobromide Perbromide (PHPB)

Objective: To synthesize α-bromo-4-chloroacetophenone using a stable, solid brominating agent.

Materials:

  • 4-Chloroacetophenone

  • Pyridine Hydrobromide Perbromide (PHPB)

  • Glacial Acetic Acid

  • Ice Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroacetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and 20 mL of glacial acetic acid.[1]

  • Heat the reaction mixture to 90°C with continuous stirring.[1]

  • Maintain the reaction at this temperature for 3 hours, monitoring the progress by TLC.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Pour the reaction mixture into ice water to precipitate the crude product.[1]

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.[1]

  • Dry the product to obtain α-bromo-4-chloroacetophenone.

Safety Note: PHPB is a stable, non-volatile solid, making it significantly safer to handle than liquid bromine.[7] However, it is still a source of bromine and should be handled with appropriate care.

Bromination with Copper(II) Bromide (CuBr₂)

Objective: To perform α-bromination of an acetophenone derivative using a copper salt.

Materials:

  • Substituted Acetophenone

  • Copper(II) Bromide (CuBr₂)

  • Chloroform-Ethyl Acetate or Acetonitrile

  • Reflux Apparatus

Procedure:

  • Suspend the acetophenone derivative and a stoichiometric amount of copper(II) bromide in a suitable solvent such as a chloroform-ethyl acetate mixture or acetonitrile.[4]

  • Heat the mixture to reflux with stirring.

  • The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the copper(I) bromide byproduct.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization.

Safety Note: Copper(II) bromide is a solid and less hazardous than liquid bromine. However, copper salts can be toxic, and appropriate precautions should be taken to avoid ingestion and skin contact.

Mechanistic Considerations and Selectivity

The α-bromination of acetophenones typically proceeds via an acid-catalyzed enolization mechanism.[1] The carbonyl oxygen is first protonated, followed by deprotonation at the α-carbon to form an enol intermediate. This enol then attacks the electrophilic bromine source to yield the α-brominated product.

  • Substituent Effects: Electron-withdrawing groups on the aromatic ring facilitate α-bromination by increasing the acidity of the α-protons, thus promoting enol formation.[2] Conversely, strong electron-donating groups can increase the electron density of the aromatic ring to such an extent that competitive electrophilic aromatic substitution becomes a significant side reaction, particularly with highly reactive brominating agents like liquid bromine.[8]

  • Reagent Selectivity: Milder brominating agents like NBS and PHPB often provide better selectivity for α-bromination over aromatic bromination, especially for acetophenone derivatives with activated aromatic rings.[8] Copper(II) bromide is also known for its high selectivity in α-bromination of ketones.[4]

Troubleshooting and Optimization

Problem Possible Cause(s) Solution(s)
Low or No Reaction - Insufficiently acidic conditions for enolization. - Deactivated substrate (strong electron-withdrawing groups). - Low reaction temperature.- Add a catalytic amount of acid (e.g., HBr, p-TsOH). - Increase reaction temperature and/or time. - Use a more reactive brominating agent.
Dibromination/Over-bromination - Excess brominating agent. - The monobrominated product is more reactive than the starting material.- Use a stoichiometric amount or a slight excess of the brominating agent. - Add the brominating agent slowly or portion-wise. - Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Aromatic Ring Bromination - Highly activated aromatic ring (strong electron-donating groups). - Use of a strong Lewis acid catalyst (e.g., FeBr₃) with Br₂.- Use a milder and more selective brominating agent like NBS or PHPB. - Avoid strong Lewis acid catalysts that promote aromatic substitution. - Protect activating groups on the aromatic ring if possible.
Difficult Product Isolation - Product is an oil or has low crystallinity. - Presence of impurities.- Purify by column chromatography. - Attempt co-distillation with a high-boiling solvent to remove impurities. - For lachrymatory products, handle with extreme care in a fume hood.

Logical Workflow for Reagent Selection

The choice of an appropriate brominating agent is a critical step in the experimental design. The following diagram illustrates a logical workflow for selecting a suitable reagent for the α-bromination of acetophenone derivatives.

G Workflow for Selecting a Brominating Agent start Define Acetophenone Substrate safety_considerations Safety & Handling Constraints? start->safety_considerations selectivity_needed High Selectivity Required? safety_considerations->selectivity_needed Yes br2 Liquid Bromine (Br₂) - High reactivity - Low selectivity - Hazardous safety_considerations->br2 No scale_of_reaction Reaction Scale? selectivity_needed->scale_of_reaction Yes selectivity_needed->br2 No nbs N-Bromosuccinimide (NBS) - Good selectivity - Solid, easier to handle - Versatile scale_of_reaction->nbs Lab Scale phpb Pyridine Hydrobromide Perbromide (PHPB) - High safety - Solid, non-volatile - Good yields scale_of_reaction->phpb Lab/Pilot Scale cubr2 Copper(II) Bromide (CuBr₂) - High selectivity - Solid reagent - Stoichiometric use scale_of_reaction->cubr2 Lab Scale final_choice Select & Optimize Brominating Agent br2->final_choice nbs->final_choice phpb->final_choice cubr2->final_choice

Caption: Decision workflow for brominating agent selection.

Conclusion

The selection of a brominating agent for acetophenone derivatives requires a careful balance of reactivity, selectivity, safety, and scalability. For routine, small-scale syntheses where safety is a primary concern, Pyridine Hydrobromide Perbromide and N-Bromosuccinimide are often the reagents of choice, offering good to excellent yields and selectivity with the advantage of being solid and easier to handle than liquid bromine. Copper(II) Bromide also provides high selectivity and is a viable alternative. While Liquid Bromine can provide high yields, its hazardous nature necessitates stringent safety precautions, making it less ideal for many laboratory settings. Ultimately, the optimal choice will depend on the specific substrate, the desired scale of the reaction, and the safety infrastructure available. This guide provides the necessary data and protocols to make an informed decision for this crucial synthetic transformation.

References

A Comparative Guide to the Efficacy of Triazoles from Diverse Synthetic Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole heterocycles are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The synthetic pathway chosen to construct the triazole core and introduce various substituents significantly influences the resulting compound's pharmacological efficacy. This guide provides an objective comparison of the anticancer and antifungal performance of triazoles synthesized from two prominent and distinct precursor pathways: the cyclization of thiosemicarbazides and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Overview of Synthetic Pathways

The versatility of triazole synthesis allows for the creation of diverse molecular libraries. Two widely employed methods are:

  • Synthesis from Thiosemicarbazide Precursors: This classical approach typically involves the intermolecular cyclization of thiosemicarbazides in an alkaline medium, followed by acidification to yield 4-amino-5-substituted-1,2,4-triazole-3-thiols. This pathway is robust for generating a variety of 1,2,4-triazole derivatives.[1]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a cornerstone of "click chemistry," this modern method involves a [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[2] This reaction is highly efficient and regioselective, exclusively producing 1,4-disubstituted 1,2,3-triazoles, making it a powerful tool for drug discovery and the synthesis of complex hybrid molecules.[2][3]

Below is a diagram illustrating these two distinct synthetic routes to different triazole isomers.

Synthesis_Pathways cluster_0 Synthesis of 1,2,4-Triazoles cluster_1 Synthesis of 1,2,3-Triazoles (Click Chemistry) Thiosemicarbazide Thiosemicarbazide Precursor Cyclization Intermolecular Cyclization (NaOH) Thiosemicarbazide->Cyclization Alkaline Medium Triazole_124 1,2,4-Triazole Derivative Cyclization->Triazole_124 Acidification Azide Organic Azide (R1-N3) CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide->CuAAC Alkyne Terminal Alkyne (R2-C≡CH) Alkyne->CuAAC Triazole_123 1,4-Disubstituted 1,2,3-Triazole CuAAC->Triazole_123 Regioselective

Caption: Synthetic routes to 1,2,4-triazoles and 1,2,3-triazoles.

Efficacy Comparison: Anticancer and Antifungal Activity

The following tables summarize quantitative efficacy data for triazole derivatives synthesized from the two precursor pathways. The data has been compiled from separate studies, and while efforts have been made to compare similar compounds and targets, direct comparison should be made with caution.

Table 1: In Vitro Anticancer Activity (IC₅₀ in µM)

The half-maximal inhibitory concentration (IC₅₀) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower values denote higher potency.

Compound ID / ClassPrecursor PathwayCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)
Phosphonate 1,2,3-Triazole (Cmpd 8) Azide-Alkyne CycloadditionHT-1080 (Fibrosarcoma)15.13DoxorubicinNot specified in study
Phosphonate 1,2,3-Triazole (Cmpd 8) Azide-Alkyne CycloadditionA-549 (Lung)21.25DoxorubicinNot specified in study
Phosphonate 1,2,3-Triazole (Cmpd 8) Azide-Alkyne CycloadditionMCF-7 (Breast)18.06DoxorubicinNot specified in study
1,2,3-Triazole-Chalcone Hybrid (Cmpd 4d) Azide-Alkyne CycloadditionRPMI-8226 (Leukemia)< 1Methotrexate>10
1,2,3-Triazole-Chalcone Hybrid (Cmpd 4d) Azide-Alkyne CycloadditionMCF-7 (Breast)< 1Gefitinib>10
1,2,4-Triazole-Pyridine Hybrid (TP6) ThiosemicarbazideB16F10 (Murine Melanoma)41.12Not specified in study-
Coumarin-Triazole-Chalcone Hybrid (9a) Azide-Alkyne CycloadditionA549 (Lung)3.1 µg/mlNot specified in study-
Coumarin-Triazole-Chalcone Hybrid (9a) Azide-Alkyne CycloadditionHeLa (Cervical)7.02 µg/mlNot specified in study-

Data compiled from multiple sources.[2][4][5]

Analysis: The data suggests that 1,2,3-triazoles synthesized via click chemistry, particularly when hybridized with other pharmacophores like chalcones, can exhibit potent, sub-micromolar anticancer activity.[4] For instance, the 1,2,3-triazole-chalcone hybrid 4d demonstrated exceptional potency against leukemia and breast cancer cell lines.[4] While the 1,2,4-triazole derivatives from thiosemicarbazide precursors show activity, the reported values in the selected study were in the higher micromolar range.[5]

Table 2: In Vitro Antifungal Activity (MIC in µg/mL)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate greater antifungal potency.

Compound ID / ClassPrecursor PathwayFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Substituted 1,2,4-Triazole-3-thiol ThiosemicarbazideAspergillus niger3.12FluconazoleNot specified in study
Substituted 1,2,4-Triazole-3-thiol ThiosemicarbazideCandida albicans6.25FluconazoleNot specified in study
Miconazole Analogue (5b) N/A (Aryl Azolyl Ether)C. albicans0.5 - 2Miconazole4
Miconazole Analogue (5b) N/A (Aryl Azolyl Ether)Aspergillus flavus8Miconazole256
1,2,3-Triazole Derivative (4s) Azide-Alkyne CycloadditionC. albicans SC53140.53 (MIC₅₀)Fluconazole1.52 (MIC₅₀)
1,2,3-Triazole Derivative (4h, 4j, 4l) Azide-Alkyne CycloadditionC. albicans SC5314< 1.52 (MIC₅₀)Fluconazole1.52 (MIC₅₀)

Data compiled from multiple sources.[6][7]

Analysis: In the antifungal domain, triazoles from both synthetic origins demonstrate significant promise. Derivatives of 1,2,4-triazole synthesized from thiosemicarbazide show potent activity against key pathogens like Aspergillus niger and Candida albicans, with MIC values in the low microgram per milliliter range. Notably, 1,2,3-triazoles synthesized via click chemistry have also been developed into highly potent antifungal agents, with some derivatives showing superior activity (lower MIC₅₀) compared to the standard drug Fluconazole against C. albicans.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy data. The following are generalized protocols for the key assays cited in this guide.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a period of 48-72 hours.

  • MTT Addition: Following incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in metabolically active cells.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and follows guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10⁶ CFU/mL. This is further diluted in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum density.

  • Compound Dilution: The synthesized triazole compounds are serially diluted in the culture medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension, resulting in a final volume of 200 µL. A positive control (fungi without compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

The workflow for synthesizing and evaluating these compounds is depicted below.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Precursors Select Precursors (e.g., Thiosemicarbazides, Azides/Alkynes) Synthesis Chemical Synthesis (e.g., Cyclization, Click Chemistry) Precursors->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Antifungal Antifungal Assay (Broth Microdilution) Purification->Antifungal Test Compounds Anticancer Anticancer Assay (MTT Assay) Purification->Anticancer Test Compounds MIC_Data Determine MIC Values Antifungal->MIC_Data IC50_Data Determine IC₅₀ Values Anticancer->IC50_Data

Caption: General workflow from synthesis to biological evaluation.

Conclusion

The choice of precursor and synthetic strategy is a critical determinant of the biological activity profile of triazole derivatives.

  • 1,2,3-Triazoles via Click Chemistry have proven to be exceptionally effective in the development of potent anticancer agents, especially when used to create hybrid molecules. The high efficiency and reliability of this synthetic route make it ideal for generating large, diverse libraries for high-throughput screening.

  • 1,2,4-Triazoles from Thiosemicarbazides represent a more traditional but still highly relevant pathway, yielding compounds with significant antifungal and antibacterial properties.

Ultimately, the intended therapeutic application should guide the synthetic approach. For researchers targeting cancer, the click chemistry approach to generate 1,2,3-triazole hybrids appears to be a highly fruitful avenue. For those focused on developing new antifungal agents, both pathways offer viable and potent scaffolds for further optimization.

References

Comparative study of catalysts for reactions with 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalytic systems for key reactions involving the versatile building block, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. This α-bromoketone is a valuable precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The highly reactive α-bromo group, coupled with the electronically modified phenyl ring, allows for a variety of chemical transformations. This document outlines and compares catalytic methods for three primary reaction types: asymmetric reduction of the ketone, nucleophilic substitution at the α-carbon, and α-arylation via cross-coupling.

Asymmetric Reduction of the Ketone

The reduction of the ketone functionality in this compound to a chiral alcohol is a critical transformation for the synthesis of many biologically active compounds. This section compares two prominent catalytic methods for achieving high enantioselectivity.

Data Presentation: Comparison of Asymmetric Reduction Catalysts
Catalyst SystemSubstrate ExampleReducing AgentYield (%)Enantiomeric Excess (ee, %)Key Features & Limitations
Biocatalysis (Yeast) 2'-chloroacetophenoneGlucose (in situ NADH regeneration)>99>99 (R)Environmentally friendly, high enantioselectivity for specific substrates. Substrate scope can be limited by enzyme specificity.[1]
Corey-Bakshi-Shibata (CBS) Prochiral KetonesBorane (BH₃)High>95Broad substrate scope, predictable stereochemistry, commercially available catalyst. Requires anhydrous conditions.[2][3][4][5]
(S)-Me-CBS-oxazaborolidine A complex ketoneBH₃·THF-HighEffective for a range of ketones, including those with complex structures.[3]
Experimental Protocols

Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

This protocol is a general procedure for the asymmetric reduction of a ketone using a CBS catalyst.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Catecholborane (1.0 M in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Prochiral ketone (e.g., 1-(4-chloro-2-fluorophenyl)ethanone, the non-brominated analog)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃

  • Methanol

  • 1N HCl

Procedure:

  • A solution of the ketone (1.0 equiv) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • (R)-2-Methyl-CBS-oxazaborolidine (0.1 - 0.2 equiv) is added, and the mixture is stirred for 5 minutes at -78 °C.

  • A solution of catecholborane or another borane source (1.5 - 2.0 equiv) is added slowly.

  • The reaction is stirred at -78 °C for several hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1N HCl.

  • The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[3]

Visualization

cbs_reduction_cycle cluster_main CBS Reduction Catalytic Cycle catalyst CBS Catalyst (Oxazaborolidine) complex1 Catalyst-Borane Complex catalyst->complex1 + BH₃ borane Borane (BH₃) borane->complex1 ketone Prochiral Ketone (R-CO-R') complex2 Ternary Complex (Catalyst-Borane-Ketone) ketone->complex2 complex1->complex2 + Ketone alkoxyborane Alkoxyborane complex2->alkoxyborane Hydride Transfer product Chiral Alcohol alkoxyborane->catalyst Regeneration alkoxyborane->product Workup

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Nucleophilic Substitution at the α-Carbon

The α-bromo group in this compound is an excellent leaving group, making it highly susceptible to nucleophilic substitution. Phase-transfer catalysis is a powerful technique for this transformation, especially when dealing with reactants in immiscible phases.

Data Presentation: Comparison of Phase-Transfer Catalysts
Catalyst TypeCatalyst ExampleNucleophileYield (%)Key Features & Limitations
Quaternary Ammonium Salt Tetrabutylammonium bromide (TBAB)VariousHighCommonly used, effective for a wide range of nucleophiles.
Quaternary Phosphonium Salt Tetrabutylphosphonium bromideVariousHighThermally more stable than ammonium salts.
Crown Ether 18-Crown-6Fluoride (KF)HighExcellent for solubilizing alkali metal salts, particularly potassium salts. Can be expensive.
Synergistic HBD and Onium Salt Chiral bis-urea and Onium saltFluoride (KF)HighEnables enantioconvergent fluorination of racemic α-bromoketones.[6][7]
Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Substitution

This protocol provides a general framework for the substitution reaction of this compound with a nucleophile using a phase-transfer catalyst.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, potassium cyanide, a thiol, an amine)

  • Phase-Transfer Catalyst (PTC) (e.g., Tetrabutylammonium bromide, TBAB)

  • Organic Solvent (e.g., Dichloromethane, Toluene)

  • Aqueous solution of the nucleophilic salt (if applicable) or an aqueous base (e.g., Na₂CO₃ solution)

Procedure:

  • In a round-bottom flask, dissolve this compound in the organic solvent.

  • Add the aqueous solution of the nucleophile or the nucleophile and an aqueous base.

  • Add the phase-transfer catalyst (typically 1-10 mol%).

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by crystallization or column chromatography.[8]

Visualization

ptc_workflow cluster_workflow Phase-Transfer Catalysis Workflow start Start reactants Combine: - α-bromoketone in Organic Phase - Nucleophile in Aqueous Phase start->reactants add_ptc Add Phase-Transfer Catalyst (PTC) reactants->add_ptc reaction Vigorous Stirring (Reaction at Interface) add_ptc->reaction separation Phase Separation reaction->separation workup Organic Phase Workup: - Washing - Drying - Concentration separation->workup purification Purification workup->purification product Final Product purification->product

Caption: General experimental workflow for a phase-transfer catalyzed reaction.

α-Arylation via Nickel-Catalyzed Cross-Coupling

For the formation of a C-C bond at the α-position, nickel-catalyzed cross-coupling reactions offer a powerful and stereoconvergent method for the arylation of racemic α-bromoketones.

Data Presentation: Nickel-Catalyzed Negishi Cross-Coupling
Catalyst/LigandArylzinc ReagentYield (%)Enantiomeric Excess (ee, %)Key Features & Limitations
NiCl₂·glyme / pybox ligand PhZnI8895First catalytic asymmetric method for this transformation. Mild reaction conditions. Sensitive to the steric hindrance of the nucleophile.[9]
NiCl₂·glyme / pybox ligand (p-MeO-C₆H₄)ZnI8596Tolerates electron-donating groups on the arylzinc reagent.[9]
NiCl₂·glyme / pybox ligand (p-Cl-C₆H₄)ZnI7596Tolerates halogen substituents on the arylzinc reagent.[9]
Experimental Protocols

Nickel-Catalyzed Negishi Cross-Coupling of a Racemic α-Bromoketone

This protocol is based on the work of Fu and coworkers for the enantioconvergent α-arylation of ketones.[9]

Materials:

  • NiCl₂·glyme

  • Chiral pybox ligand (e.g., (S)-2,6-bis(4-isopropyloxazolin-2-yl)pyridine)

  • Racemic this compound

  • Arylzinc iodide (ArZnI) or Diarylzinc (Ar₂Zn)

  • Anhydrous glyme

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

Procedure:

  • In an oven-dried flask under an inert atmosphere, add NiCl₂·glyme (5 mol%) and the chiral pybox ligand (6.5 mol%).

  • Add the racemic α-bromoketone (1.0 equiv) followed by anhydrous glyme.

  • Stir the solution at room temperature for 20 minutes, then cool to -30 °C.

  • In a separate flask, prepare the arylzinc reagent.

  • Add the suspension of the arylzinc reagent (1.3 equiv) dropwise to the reaction mixture over several minutes.

  • Stir the reaction at -30 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualization

negishi_cycle cluster_cycle Proposed Catalytic Cycle for Ni-Catalyzed Negishi Coupling ni0 Ni(0)L ni2_oxidative R-Ni(II)(Br)L ni0->ni2_oxidative Oxidative Addition ni2_transmetal R-Ni(II)(Ar)L ni2_oxidative->ni2_transmetal Transmetalation ni2_transmetal->ni0 Reductive Elimination product R-Ar ni2_transmetal->product r_br R-Br (α-bromoketone) r_br->ni2_oxidative ar_znx Ar-ZnX ar_znx->ni2_transmetal

Caption: A simplified catalytic cycle for the nickel-catalyzed Negishi cross-coupling.

References

HPLC analysis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone purity vs standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a sample of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone against a certified reference standard using High-Performance Liquid Chromatography (HPLC). The following sections detail the experimental protocol, present a comparative data analysis, and visualize the analytical workflow.

Comparative Purity Analysis

The purity of a chemical compound is a critical parameter in research and pharmaceutical development, directly impacting experimental outcomes and drug safety. In this analysis, a test sample of this compound was compared against a commercially available, high-purity reference standard.

Data Summary

The HPLC analysis provides a quantitative measure of the main compound and any detectable impurities. The results are summarized in the table below.

ParameterReference StandardTest Sample
Purity (by Area %) 99.8%98.5%
Major Impurity (Retention Time) Not Detected3.8 min
Number of Impurities Detected 1 (minor)3

Experimental Protocol: HPLC Purity Determination

This section outlines the detailed methodology for the HPLC analysis of this compound.

1. Materials and Reagents

  • Sample: this compound (Test Sample)

  • Reference Standard: this compound (Certified Reference Standard, >99.5% purity)

  • Solvent: Acetonitrile (HPLC Grade)

  • Mobile Phase A: Water with 0.1% Formic Acid (HPLC Grade)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC Grade)

2. Instrumentation and Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution as follows:

    • 0-10 min: 50% B to 90% B

    • 10-12 min: 90% B (isocratic)

    • 12-13 min: 90% B to 50% B

    • 13-15 min: 50% B (isocratic)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow

The logical flow of the HPLC analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample and Standard B Dissolve in Acetonitrile A->B C Filter Solutions B->C D Inject into HPLC System C->D E Chromatographic Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (Area %) G->H I Compare Sample vs. Standard H->I J J I->J Final Report

Caption: Workflow for HPLC Purity Analysis.

A Comparative Benchmarking of Synthetic Routes to a Key Prasugrel Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three distinct synthetic routes to 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, a crucial intermediate in the manufacture of the antiplatelet agent Prasugrel. The comparison is based on quantitative data from published literature and patents, offering insights into the efficiency and practicality of each approach. Detailed experimental protocols are provided to support the reproducibility of these methods.

Comparative Analysis of Synthetic Routes

The synthesis of the target intermediate is benchmarked across three different strategies: a classical approach involving N-protection and oxidation, a more direct cyclization method, and a route commencing with a Pictet-Spengler reaction. Each route presents a unique set of advantages and challenges in terms of yield, reaction conditions, and scalability.

ParameterRoute 1: N-Protection, Oxidation, and DeprotectionRoute 2: Synthesis via Imine Intermediate and CyclizationRoute 3: Pictet-Spengler Reaction and Oxidation
Starting Material 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine2-Thienylethylamine2-(2-Thienyl)ethylamine
Key Steps N-Tritylation, Oxidation, DeprotectionImine formation, Cyclization, OxidationPictet-Spengler cyclization, Oxidation
Overall Yield ~77%~85% (to precursor)~86% (to precursor)
Key Reagents Triphenylmethyl chloride, n-Butyllithium, Tributyl borate, Formic acidFormaldehyde, Ethanolic HClParaformaldehyde, Trifluoroacetic acid, Acetic-formic anhydride, m-CPBA
Temperature Range -40°C to 50°C50°C to 75°C25°C to 80°C
Reaction Time ~28-30 hours~25-36 hours~8-10 hours
Advantages Well-established chemistryHigh yield to precursor, fewer steps to precursorHigh yield to precursor, mild initial reaction conditions
Disadvantages Use of cryogenic temperatures and pyrophoric reagentsRequires subsequent oxidation step (not detailed in source)Requires subsequent oxidation step, use of a strong oxidant

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the three benchmarked synthetic routes to the Prasugrel intermediate.

cluster_1 Route 1: N-Protection, Oxidation, Deprotection cluster_2 Route 2: Imine Intermediate and Cyclization cluster_3 Route 3: Pictet-Spengler Reaction and Oxidation A1 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine B1 5-Trityl-4,5,6,7-tetrahydrothieno [3,2-c]pyridine A1->B1 Trityl chloride, Triethylamine, 0-5°C, 16h C1 5-Trityl-2-oxo-2,4,5,6,7,7a-hexahydro thieno[3,2-c]pyridine B1->C1 1. n-BuLi, Tributyl borate, -40°C 2. Formic acid D1 5,6,7,7a-Tetrahydrothieno[3,2-c] pyridin-2(4H)-one hydrochloride C1->D1 HCl, Acetone, 50°C, 1h A2 2-Thienylethylamine B2 Imine Intermediate A2->B2 Formaldehyde, Water, 50-55°C, 20-30h C2 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine hydrochloride B2->C2 Ethanolic HCl, Water, 65-75°C, 4-5h D2 5,6,7,7a-Tetrahydrothieno[3,2-c] pyridin-2(4H)-one hydrochloride C2->D2 Oxidation (e.g., m-CPBA) A3 2-(2-Thienyl)ethylamine B3 N-Formyl-4,5,6,7-tetrahydrothieno [3,2-c]pyridine A3->B3 Paraformaldehyde, TFA, Acetic-formic anhydride, 80°C, 3h C3 4,5,6,7-Tetrahydrothieno [3,2-c]pyridine B3->C3 Deformylation D3 5,6,7,7a-Tetrahydrothieno[3,2-c] pyridin-2(4H)-one hydrochloride C3->D3 Oxidation (e.g., m-CPBA)

A Cost-Benefit Analysis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances reactivity, cost, and safety. 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, a versatile α-bromoacetophenone derivative, is a key intermediate in the synthesis of various heterocyclic compounds, particularly in the realm of medicinal chemistry. This guide provides a comprehensive cost-benefit analysis of this reagent, comparing its performance with its chloro-analogue and other alternatives, supported by experimental context and safety considerations.

Executive Summary

This compound is a highly effective reagent for the synthesis of substituted thiazoles, imidazoles, and other heterocyclic systems. Its primary advantage lies in the high reactivity of the carbon-bromine bond, which often leads to faster reaction times and higher yields compared to its chloro-analogue. However, this increased reactivity is typically associated with a higher procurement cost and greater lachrymatory and irritant properties, necessitating stricter handling procedures. The chloro-analogue, 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone, presents a more cost-effective and less hazardous alternative, albeit with potentially lower reactivity that may require harsher reaction conditions or longer reaction times. The choice between these reagents ultimately depends on the specific synthetic goals, budget constraints, and the scale of the reaction.

Performance Comparison in Heterocyclic Synthesis

The primary application of this compound is in cyclization reactions to form heterocyclic rings. The Hantzsch thiazole synthesis, a classic and widely used method, provides a clear example of its utility.

Hantzsch Thiazole Synthesis

The reaction of an α-haloketone with a thiourea or thioamide is a cornerstone of thiazole synthesis. The enhanced electrophilicity of the carbon adjacent to the carbonyl group, coupled with the excellent leaving group ability of the bromide ion, makes this compound a highly efficient substrate for this transformation.

While direct comparative studies for this specific substrate are limited in publicly available literature, the general principles of α-haloketone reactivity are well-established. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, making α-bromoketones more reactive nucleophilic substitution targets. This often translates to:

  • Higher Yields: Reactions with α-bromoketones frequently result in higher yields of the desired heterocyclic product.

  • Milder Reaction Conditions: The increased reactivity may allow for the use of lower temperatures and shorter reaction times.

  • Fewer Byproducts: The efficiency of the reaction can lead to a cleaner reaction profile with fewer side products.

The following table summarizes the expected performance differences based on general chemical principles and data from analogous reactions.

FeatureThis compound2-Chloro-1-(4-chloro-2-fluorophenyl)ethanone
Reactivity HighModerate
Typical Yield Good to ExcellentModerate to Good
Reaction Time ShorterLonger
Reaction Conditions Milder (e.g., reflux in ethanol)Potentially harsher (e.g., higher temperatures, stronger base)
Cost HigherLower
Safety Strong lachrymator, irritantIrritant, less lachrymatory than bromo-analogue

Cost Analysis

A direct price comparison for these reagents is challenging as costs can fluctuate based on supplier, purity, and quantity. However, a general trend observed in the chemical market is that α-bromoketones are typically more expensive than their corresponding α-chloro counterparts. This price difference can be a significant factor in large-scale synthesis and process development. Researchers should obtain quotes from various suppliers for the desired quantity and purity to make an informed decision.

Experimental Protocols

Below is a representative experimental protocol for the Hantzsch thiazole synthesis using an α-bromoacetophenone derivative, which can be adapted for this compound.

Synthesis of 2-Amino-4-(4-chloro-2-fluorophenyl)thiazole

Materials:

  • This compound

  • Thiourea

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • To this solution, add thiourea (1.1 to 1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-(4-chloro-2-fluorophenyl)thiazole.

Visualization of Key Processes

To further illustrate the concepts discussed, the following diagrams visualize the Hantzsch thiazole synthesis pathway and a logical workflow for reagent selection.

Hantzsch_Thiazole_Synthesis reagent1 2-Bromo-1-(4-chloro- 2-fluorophenyl)ethanone intermediate Thiouronium Salt Intermediate reagent1->intermediate Nucleophilic Attack reagent2 Thiourea reagent2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Amino-4-(4-chloro- 2-fluorophenyl)thiazole dehydration->product

Caption: Hantzsch Thiazole Synthesis Pathway

Reagent_Selection_Workflow start Define Synthetic Goal cost_priority Is Cost a Primary Constraint? start->cost_priority reactivity_priority Is High Reactivity/ Yield Critical? cost_priority->reactivity_priority No use_chloro Consider 2-Chloro- 1-(4-chloro-2-fluorophenyl)ethanone cost_priority->use_chloro Yes reactivity_priority->use_chloro No use_bromo Select 2-Bromo- 1-(4-chloro-2-fluorophenyl)ethanone reactivity_priority->use_bromo Yes optimize Optimize Reaction Conditions use_chloro->optimize use_bromo->optimize

Caption: Reagent Selection Workflow

Conclusion

This compound is a valuable but premium reagent for the synthesis of complex heterocyclic molecules. Its high reactivity can lead to significant advantages in terms of yield and reaction efficiency. However, for projects where cost is a major driver, the less reactive but more economical 2-chloro-1-(4-chloro-2-fluorophenyl)ethanone presents a viable alternative. The decision to use one over the other should be based on a careful evaluation of the project's specific needs, balancing the trade-offs between performance, cost, and safety. It is recommended to perform small-scale trial reactions to determine the optimal conditions and reagent choice for a particular synthetic transformation.

Reactivity Face-Off: Fluorinated vs. Non-Fluorinated Phenacyl Bromides in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful synthesis of novel chemical entities. Phenacyl bromides are versatile building blocks, but the introduction of a fluorine atom onto the phenyl ring can significantly modulate their reactivity, influencing reaction rates and outcomes. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated phenacyl bromides, supported by quantitative experimental data and detailed protocols to aid in your research and development endeavors.

The reactivity of phenacyl bromides in nucleophilic substitution reactions is a subject of considerable interest due to their utility as synthetic intermediates. The presence of a halogen, such as fluorine, on the aromatic ring can alter the electrophilicity of the benzylic carbon, thereby affecting the rate of reaction. Generally, electron-withdrawing groups are expected to increase the rate of nucleophilic attack by stabilizing the partial negative charge that develops on the carbonyl oxygen in the transition state of SN2 reactions.

Quantitative Comparison of Reaction Rates

Kinetic studies provide the most definitive measure of reactivity. The following table summarizes the second-order rate constants for the reaction of a series of para-substituted phenacyl bromides, including p-fluorophenacyl bromide and the parent non-fluorinated phenacyl bromide, with benzoate and cinnamate ions in 90% acetone-water (v/v) at 35°C.

Substituent (X) in p-X-phenacyl bromideNucleophilek₂ × 10³ (L mol⁻¹ s⁻¹) at 35°C[1]
-F Benzoate ion24.3
Cinnamate ion23.7
-H (Non-fluorinated) Benzoate ion10.6
Cinnamate ion15.6
-Cl Benzoate ion33.8
Cinnamate ion30.8
-Br Benzoate ion36.3
Cinnamate ion34.9
-NO₂ Benzoate ion114
Cinnamate ion102
-CH₃ Benzoate ion6.90
Cinnamate ion10.4

The data clearly indicates that the presence of a fluorine atom at the para position more than doubles the rate of reaction compared to the non-fluorinated phenacyl bromide when reacting with benzoate ions.[1] This enhanced reactivity is consistent with the electron-withdrawing nature of fluorine, which increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. The trend of increased reactivity with electron-withdrawing substituents (F, Cl, Br, NO₂) and decreased reactivity with electron-donating substituents (-CH₃) is evident from the data.[1]

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed protocol for a typical kinetic experiment is provided below. This method is based on conductometry, which is suitable for SN2 reactions that produce ionic products, leading to a change in the conductivity of the solution over time.

Protocol: Kinetic Analysis of Phenacyl Bromide Reaction with a Nucleophile via Conductometry

Objective: To determine the second-order rate constant for the reaction of a substituted phenacyl bromide with a nucleophile (e.g., pyridine or a carboxylate salt) in a suitable solvent.

Materials:

  • Substituted phenacyl bromide (e.g., p-fluorophenacyl bromide, phenacyl bromide)

  • Nucleophile (e.g., pyridine, sodium benzoate)

  • Anhydrous solvent (e.g., methanol, acetone)

  • Thermostated water bath

  • Conductivity meter with a dipping cell

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the substituted phenacyl bromide (e.g., 0.02 M) in the chosen anhydrous solvent.

    • Prepare a stock solution of the nucleophile (e.g., 0.02 M) in the same solvent.

  • Temperature Equilibration:

    • Place the stock solutions and a reaction vessel containing a magnetic stir bar in a thermostated water bath set to the desired reaction temperature (e.g., 35.0 ± 0.1 °C) for at least 30 minutes to allow for thermal equilibration.

  • Reaction Initiation and Data Collection:

    • Pipette equal volumes of the pre-heated phenacyl bromide and nucleophile solutions into the reaction vessel simultaneously to initiate the reaction.

    • Immediately immerse the conductivity cell into the reaction mixture, ensuring it is properly submerged.

    • Start the timer and begin recording the conductivity of the solution at regular time intervals (e.g., every 60 seconds).

    • Continue recording until the reaction is substantially complete, as indicated by a stable conductivity reading.

  • Data Analysis:

    • The second-order rate constant (k₂) can be determined from the change in conductivity over time. The conductance increases as the reaction proceeds due to the formation of bromide ions.

    • Plot the appropriate function of conductivity versus time to obtain a linear relationship, the slope of which is related to the rate constant. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/(C₀ - Cₜ) versus time, where C is concentration, will be linear. The concentration of the product (bromide ion) can be related to the change in conductivity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the reaction between a phenacyl bromide and a nucleophile.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result prep_pb Prepare Phenacyl Bromide Solution equil Equilibrate Solutions and Reaction Vessel to 35°C prep_pb->equil prep_nuc Prepare Nucleophile Solution prep_nuc->equil mix Mix Reactants equil->mix measure Record Conductivity vs. Time mix->measure plot Plot f(Conductivity) vs. Time measure->plot calc Calculate Second-Order Rate Constant (k₂) plot->calc compare Compare Reactivity calc->compare

References

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for the handling of this compound (CAS No. 725743-41-9). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are summarized below.

Hazard ClassGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage. H315: Causes skin irritation.[1][2][3]Danger / Warning[1][2]Corrosion, Exclamation Mark
Eye Damage/IrritationH319: Causes serious eye irritation.[1]Warning[1]Exclamation Mark
Respiratory IrritationH335: May cause respiratory irritation.[1][4]Warning[1][4]Exclamation Mark

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be required.[2]Protects eyes from potential splashes and contact with the chemical, which can cause serious eye damage.[1][2]
Hand Protection Nitrile or other suitable chemical-resistant gloves.[5]Prevents skin contact and absorption. This chemical is known to cause severe skin burns and irritation.[1][2]
Body Protection A laboratory coat or other suitable protective clothing. Fire/flame resistant and impervious clothing should be worn.[2][5]Protects against contamination of personal clothing and skin.[5]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][2]Prevents inhalation of dust, fumes, or vapors which may cause respiratory irritation.[1][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. Store the compound in a tightly-closed container when not in use.[1] The storage area should be a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[1][4] For long-term storage, refrigeration at 2-8°C is recommended.[4][6] The storage area should be locked.[1][2][4]

Handling and Experimentation

All handling of this substance should be conducted in a well-ventilated chemical fume hood.[7][8] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4] Do not get the chemical in eyes, on skin, or on clothing.[7] Wash hands thoroughly after handling.[1][7] Do not eat, drink, or smoke while handling the product.[1][4]

First Aid Measures

In case of accidental exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1][4] Seek immediate medical attention.[4][7] Wash contaminated clothing before reuse.[1][2][4]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[1][4][7] Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][4][7] Seek immediate medical attention.[7]

Emergency and Disposal Plans

Spill Cleanup Protocol

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Cleanup_Workflow spill Spill Occurs notify Notify others in the area spill->notify 1. Alert ppe Don appropriate PPE (goggles, gloves, lab coat) notify->ppe 2. Protect contain Contain the spill with absorbent material ppe->contain 3. Confine absorb Apply absorbent material over the spill contain->absorb 4. Absorb collect Sweep up and collect absorbed material into a leak-proof container absorb->collect 5. Collect wash Wash the contaminated surface with soapy water collect->wash 6. Clean dispose Label and dispose of container as hazardous waste wash->dispose 7. Dispose restock Restock spill cleanup supplies dispose->restock 8. Replenish

  • Notification : Immediately alert others in the vicinity of the spill.[9]

  • Personal Protection : Before cleanup, put on the proper Personal Protective Equipment (PPE), including goggles, gloves, and a lab coat.[9][10]

  • Containment : If it is safe to do so, prevent the spill from spreading by creating a dike around it with absorbent material.[9][10]

  • Absorption : Slowly add absorbent, inert material over the spill and allow the chemical to be fully absorbed.[9]

  • Collection : Carefully sweep up the absorbed material, working from the outside in, and place it into a suitable, leak-proof disposal container.[1][9]

  • Decontamination : Wash the contaminated surface with soapy water. If the chemical is highly toxic, collect the rinse water for hazardous waste disposal.[9]

  • Disposal : Label the container with the contents and dispose of it as hazardous waste through an approved waste disposal plant.[1][4][7][9]

  • Restock : Replenish any spill cleanup supplies that were used.[9]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : The chemical itself and any solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials : All contaminated consumables, such as gloves, absorbent materials, and disposable lab coats, must also be collected in a designated hazardous waste container.[5]

  • Disposal Vendor : Dispose of all chemical waste through a licensed and approved hazardous waste disposal company.[1][5] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[5] Do not let the product enter drains, other waterways, or soil.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.